An In-Depth Technical Guide to Ethyl 1-bromocyclobutanecarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Utility of a Strained Ring System Ethyl 1-bromocyclobutanecarboxylate is an organic compound featuring a cyclobutane ring, a bromin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Utility of a Strained Ring System
Ethyl 1-bromocyclobutanecarboxylate is an organic compound featuring a cyclobutane ring, a bromine atom, and an ethyl ester functional group.[1] This structure, particularly the strained four-membered ring, imparts unique chemical reactivity that makes it a valuable building block in organic synthesis and medicinal chemistry.[1] The presence of the bromine atom at a quaternary carbon center provides a site for various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this versatile reagent.
Physicochemical Properties
Ethyl 1-bromocyclobutanecarboxylate is typically a colorless to pale yellow liquid.[1] It is soluble in many common organic solvents.[1][2] Key physical and chemical properties are summarized in the table below.
The primary synthetic route to ethyl 1-bromocyclobutanecarboxylate involves the bromination of ethyl cyclobutanecarboxylate. A common and effective method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
Synthetic Workflow: Radical Bromination
Caption: Workflow for the synthesis of Ethyl 1-bromocyclobutanecarboxylate.
Detailed Experimental Protocol
This protocol is based on a representative synthetic procedure.[2]
Reaction Setup: To a solution of ethyl cyclobutanecarboxylate (10 g) in carbon tetrachloride (100 mL), add N-bromosuccinimide (NBS, 20.83 g) and azobisisobutyronitrile (AIBN, 1.281 g).
Reaction Conditions: Stir the reaction mixture at 80 °C for 2 hours.
Workup:
Cool the reaction mixture and quench by adding water (50 mL).
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and saturated brine (50 mL).
Dry the organic phase over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to yield the final product as a yellow oil.[2]
Reactivity and Mechanistic Insights
The reactivity of ethyl 1-bromocyclobutanecarboxylate is dominated by the electrophilic nature of the carbon atom bonded to the bromine.[1] This makes it susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile replaces the bromide ion. These reactions are fundamental in synthetic chemistry as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The choice of nucleophile dictates the final product. A wide array of nucleophiles, including amines, azides, cyanides, and carbanions, can be employed to generate a diverse range of substituted cyclobutane derivatives.[6][7]
Applications in Research and Drug Development
Ethyl 1-bromocyclobutanecarboxylate serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Synthesis of 1-Aminocyclobutane Carboxylic Acid
One notable application is in the synthesis of 1-aminocyclobutane carboxylic acid, a non-proteinogenic amino acid that can be incorporated into peptides to introduce conformational constraints or to act as a mimic of natural amino acids.[5]
Role in the Development of Biologically Active Compounds
This compound is also used as a reactant in the preparation of aroylindole-substituted phenoxyacetic acid derivatives. These derivatives have shown potential as agonists for PPARγ and PPARα, which are nuclear receptors involved in the regulation of glucose and lipid metabolism. This highlights its utility in the development of therapeutics for metabolic disorders.
Safety and Handling
Ethyl 1-bromocyclobutanecarboxylate is a corrosive compound that can cause severe skin burns and eye damage.[5] It is also combustible and may be corrosive to metals.
Hazard Statements:
H314: Causes severe skin burns and eye damage.[2][3][5]
H227: Combustible liquid.
H290: May be corrosive to metals.
Precautionary Measures:
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][5]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
It is essential to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).[5] Store in a cool, dry place (2-8°C) under an inert atmosphere, as it can be light and air-sensitive.[2]
Conclusion
Ethyl 1-bromocyclobutanecarboxylate is a highly versatile and reactive building block in organic synthesis. Its unique strained-ring structure and the presence of a reactive bromine atom enable a wide range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug discovery and development. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory.
References
Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]
An In-depth Technical Guide to Ethyl 1-bromocyclobutanecarboxylate (CAS: 35120-18-4)
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Strained Ring in Synthesis Ethyl 1-bromocyclobutanecarboxylate is a versatile synthetic building block characterized...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Strained Ring in Synthesis
Ethyl 1-bromocyclobutanecarboxylate is a versatile synthetic building block characterized by a unique structural combination: a strained cyclobutane ring, a tertiary bromide, and an ethyl ester functionality.[1] This arrangement makes it a valuable reagent in medicinal chemistry and organic synthesis, primarily for introducing the cyclobutane motif into more complex molecules. The cyclobutane ring, with its inherent ring strain of approximately 26.3 kcal/mol, imparts specific three-dimensional conformations that are increasingly sought after in drug design to improve properties such as metabolic stability, potency, and selectivity by filling hydrophobic pockets in target proteins.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and strategic applications, with a focus on field-proven insights for the practicing scientist.
Section 1: Physicochemical Properties and Characterization
This compound is typically a colorless to pale yellow liquid, soluble in common organic solvents.[1] It is noted to be light-sensitive and should be stored under refrigeration (2-8°C) in an inert atmosphere to maintain its integrity.[4][5]
Core Physicochemical Data
A compilation of essential physical and chemical data is presented below, providing researchers with the necessary parameters for experimental design and modeling.
Full spectroscopic characterization is crucial for reaction monitoring and quality control. Below are the key spectral data points for Ethyl 1-bromocyclobutanecarboxylate.
¹H NMR (400 MHz, CDCl₃):
The proton NMR spectrum provides a clear signature for the molecule's structure.
δ 4.26 (q, J=7.2 Hz, 2H): The quartet corresponds to the methylene protons (-O-CH₂ -CH₃) of the ethyl group, split by the adjacent methyl protons.
δ 2.95-2.88 (m, 2H): These multiplets represent the cyclobutane protons adjacent to the quaternary carbon.
δ 2.67-2.59 (m, 2H): These multiplets also correspond to cyclobutane ring protons.
δ 2.26-2.21 (m, 1H) & 1.91-1.86 (m, 1H): These signals arise from the remaining cyclobutane protons.
δ 1.32 (t, J=7.2 Hz, 3H): The triplet corresponds to the terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl group.[4]
¹³C NMR (Predicted):
While a published spectrum is not readily available, predicted chemical shifts based on standard tables are as follows:
~170-175 ppm: Carbonyl carbon (C=O) of the ester.
~60-65 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).
~55-60 ppm: Quaternary carbon bearing the bromine atom (C -Br).
~30-35 ppm: Methylene carbons of the cyclobutane ring (-C H₂-).
~14-16 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).
Infrared (IR) Spectroscopy:
The IR spectrum is dominated by characteristic stretches of the functional groups.
~1735-1750 cm⁻¹: A strong absorption peak corresponding to the C=O (carbonyl) stretch of the aliphatic ester.[9][10]
~2845-2975 cm⁻¹: Peaks associated with C-H stretching vibrations of the alkyl groups.[10]
~1000-1300 cm⁻¹: Two or more bands for the C-O stretching vibrations of the ester group.[9]
Mass Spectrometry (MS):
In electron ionization (EI) mass spectrometry, the molecule will exhibit a characteristic fragmentation pattern.
Molecular Ion (M⁺): A pair of peaks at m/z 206 and 208, in an approximate 1:1 ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Key Fragments:
[M - Br]⁺ (m/z 127): Loss of the bromine radical, a common fragmentation for alkyl bromides.
[M - OCH₂CH₃]⁺ (m/z 161/163): Loss of the ethoxy radical.
[M - COOCH₂CH₃]⁺ (m/z 99): Loss of the entire ethyl carboxylate group.
Section 2: Synthesis and Purification
The most common and reliable synthesis of Ethyl 1-bromocyclobutanecarboxylate is via the free-radical bromination of its precursor, ethyl cyclobutanecarboxylate. This method is scalable and utilizes readily available reagents.
Synthetic Workflow: Radical Bromination
The reaction proceeds via a free-radical chain mechanism, initiated by light or a radical initiator like AIBN.[11][12]
Caption: Synthetic workflow for Ethyl 1-bromocyclobutanecarboxylate.
Detailed Experimental Protocol
Causality: This protocol, adapted from established literature, uses N-Bromosuccinimide (NBS) as the bromine source, which is safer and easier to handle than elemental bromine.[4] Azobisisobutyronitrile (AIBN) is chosen as the initiator because its decomposition rate at 80°C provides a steady concentration of radicals to propagate the reaction.[4] Carbon tetrachloride is a classic solvent for radical halogenations, though alternative solvents may be used with appropriate optimization.
Reaction Setup: To a solution of ethyl cyclobutanecarboxylate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, ~2.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 eq).[4]
Reaction Execution: Stir the reaction mixture at 80°C for approximately 2 hours. Monitor the reaction progress by TLC or GC-MS.[4]
Workup - Quenching and Extraction: Upon completion, cool the reaction to room temperature and quench by adding water. The mixture is then transferred to a separatory funnel and extracted multiple times with ethyl acetate.[4]
Workup - Washing: The combined organic phases are washed sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts), water, and finally, saturated brine (to aid in phase separation).[4]
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a yellow oil.[4]
Purification Strategy and Impurity Profile
Self-Validation: The final purity is critical for subsequent applications. Silica gel column chromatography is the standard method for purification.
Eluent System: A non-polar eluent system, such as petroleum ether/ethyl acetate (e.g., 100:1), is typically effective.[4]
Succinimide: The byproduct from NBS, which is largely removed during the aqueous workup.
Di-brominated Species: Over-bromination can occur, leading to di-brominated cyclobutane species. These are typically more non-polar and will elute earlier from the column. Careful control of stoichiometry and reaction time is key to minimizing their formation.
Section 3: Reactivity and Mechanistic Considerations
The synthetic utility of Ethyl 1-bromocyclobutanecarboxylate stems from its reactivity as a tertiary alkyl halide. The key reaction is nucleophilic substitution, though elimination can be a competing pathway.
Nucleophilic Substitution: Sₙ1 vs. Sₙ2
The carbon atom bearing the bromine is tertiary and part of a somewhat sterically hindered cyclobutane ring.
Sₙ2 Pathway (Disfavored): The Sₙ2 mechanism requires backside attack by the nucleophile. Due to the steric bulk of the three other carbon substituents on the alpha-carbon, this pathway is highly disfavored.[13]
Sₙ1 Pathway (Favored): The Sₙ1 mechanism proceeds through a carbocation intermediate. The reaction is initiated by the departure of the bromide leaving group to form a tertiary carbocation.[14][15] This carbocation is relatively stable, making the Sₙ1 pathway the dominant mechanism for substitution, especially with weak nucleophiles in polar protic solvents.[16]
Caption: Simplified Sₙ1 reaction pathway.
Competing Elimination Reactions: E1 vs. E2
Elimination reactions, leading to the formation of an alkene, are common side reactions for tertiary alkyl halides, particularly in the presence of strong bases.[17][18]
E1 Pathway: The E1 mechanism shares the same rate-determining step as the Sₙ1 reaction: formation of the carbocation intermediate. A weak base can then abstract a proton from a beta-carbon to form a double bond. E1 reactions often compete with Sₙ1 reactions, especially at higher temperatures.[19]
E2 Pathway: The E2 mechanism is a concerted process where a strong base removes a beta-proton simultaneously with the departure of the leaving group. With a strong, bulky base, E2 can become the major pathway.[20][21]
The primary elimination product would be Ethyl 1-cyclobutenecarboxylate. The choice of nucleophile/base and reaction conditions is therefore critical in directing the reaction towards the desired substitution product. Using non-basic nucleophiles or weakly basic conditions will favor substitution over elimination.
Section 4: Applications in Drug Discovery
The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive bioisostere for other groups (like gem-dimethyl or phenyl rings) to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties and receptor binding.[3][7]
Case Study: Synthesis of PPARγ/α Agonists
A key application of Ethyl 1-bromocyclobutanecarboxylate is in the synthesis of aroylindole-substituted phenoxyacetic acid derivatives, which have shown activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists for the potential treatment of type 2 diabetes and dyslipidemia.[1]
In a notable example from the literature, this building block is used to introduce the cyclobutane-carboxylate moiety onto a phenol.[22]
Workflow: O-Alkylation of a Phenol
Caption: General scheme for Sₙ1 alkylation of phenols.
Causality: The phenol is first deprotonated by a mild base like potassium carbonate to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of Ethyl 1-bromocyclobutanecarboxylate. This reaction proceeds via the Sₙ1 mechanism, forming a stable ether linkage and incorporating the cyclobutane-ester group, which serves to modulate the compound's interaction with the PPARγ and PPARα receptors.[22] The cyclobutane group in this context often serves to improve metabolic stability and provide an optimal 3D vector for receptor engagement compared to more flexible acyclic linkers.[7]
Section 5: Safety and Handling
Ethyl 1-bromocyclobutanecarboxylate is a corrosive compound that requires careful handling to ensure laboratory safety.
Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[8]
Precautionary Measures:
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[8]
Storage: Store in a corrosive-resistant container in a refrigerated (0-10°C), locked-up location.[6][8]
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
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Pharmaffiliates. CAS No : 35120-18-4 | Product Name : Ethyl 1-bromocyclobutanecarboxylate. [Link]
Gagnon, D. et al. Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
BYJU'S. Bromination via a Free Radical Mechanism. [Link]
Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012-06-27). [Link]
Donahue, M. Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube. (2018-04-02). [Link]
Clark, J. explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
BYJU'S. Bromination via a Free Radical Mechanism. [Link]
Liu, W. et al. Discovery of a Peroxisome Proliferator Activated Receptor γ (PPARγ) Modulator with Balanced PPARα Activity for the Treatment of Type 2 Diabetes and Dyslipidemia. ACS Publications. (2020-02-06). [Link]
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
Master Organic Chemistry. The SN1 Reaction Mechanism. (2025-07-03). [Link]
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Master Organic Chemistry. Ring Strain In Cyclopropane and Cyclobutane. (2014-04-03). [Link]
Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]
Hasegawa, M. et al. Substituent effect of group 14 elements on the ring-opening reaction of cyclobutene. PubMed. (2010-09-21). [Link]
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
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ChemistryViews. Ring-Opening of Cyclobutanes with Nucleophiles. (2019-08-07). [Link]
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physical properties of Ethyl 1-bromocyclobutanecarboxylate
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 1-bromocyclobutanecarboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding a Versatile Building Bloc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 1-bromocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Versatile Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized scaffolds is paramount. Small, strained ring systems, such as cyclobutanes, offer unique three-dimensional diversity that is increasingly sought after in the design of novel therapeutics. Ethyl 1-bromocyclobutanecarboxylate (EBCB) emerges as a particularly valuable reagent in this context. Its strained four-membered ring, coupled with the reactive α-bromo ester functionality, provides a versatile handle for introducing the cyclobutyl moiety and for subsequent chemical elaboration.
This guide provides a comprehensive overview of the essential physical, chemical, and safety properties of EBCB. Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics and provide field-proven protocols for its synthesis and handling. The objective is to equip researchers with the foundational knowledge required to confidently and effectively incorporate this potent building block into their synthetic workflows.
Core Physicochemical Properties
Ethyl 1-bromocyclobutanecarboxylate is a synthetic organic compound that typically presents as a colorless to pale yellow liquid under standard laboratory conditions.[1] Its utility as a synthetic intermediate is largely defined by its physical characteristics, which dictate storage, handling, and reaction conditions.
A summary of its key physical properties is presented below for rapid reference. It is critical to note that properties such as boiling point are pressure-dependent, and values should always be considered in the context of the measurement conditions.
The reliable synthesis of EBCB is crucial for its application. The most common and effective laboratory-scale preparation involves the free-radical bromination of the α-carbon of the corresponding ester, ethyl cyclobutanecarboxylate. This approach is favored for its relatively high yield and straightforward execution.
Synthesis Mechanism and Rationale
The reaction proceeds via a free-radical chain mechanism. A radical initiator, typically azobisisobutyronitrile (AIBN), is used to generate bromine radicals from N-bromosuccinimide (NBS). AIBN is an excellent choice due to its predictable decomposition rate at moderate temperatures (around 80 °C), minimizing side reactions. The bromine radical then abstracts the tertiary hydrogen from the α-carbon of the cyclobutane ring, which is the most substituted and thus forms the most stable carbon radical. This carbon radical then reacts with another molecule of NBS to propagate the chain and yield the desired α-bromo ester. Carbon tetrachloride is often used as the solvent due to its inertness under radical conditions.
Caption: Workflow for the synthesis and purification of EBCB.
Detailed Experimental Protocol
This protocol is adapted from established procedures and should only be performed by qualified personnel with appropriate safety measures in place.[3]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl cyclobutanecarboxylate (1.0 eq) in carbon tetrachloride.
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS) (2.0 eq) followed by azobisisobutyronitrile (AIBN) (0.1 eq). The use of a slight excess of NBS ensures complete conversion of the starting material.
Reaction: Heat the reaction mixture to 80 °C and maintain stirring for approximately 2 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times to ensure quantitative recovery.[3]
Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts), deionized water, and finally, saturated brine (to aid in the removal of water from the organic phase).[3]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.[3]
Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of petroleum ether and ethyl acetate, starting with 100:1.[3] This step is critical for removing unreacted starting material and succinimide byproducts.
Final Product: The purified fractions are combined and concentrated under reduced pressure to afford Ethyl 1-bromocyclobutanecarboxylate as a clear, colorless to pale yellow liquid.
Spectroscopic and Reactivity Profile
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized EBCB.
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation. The key diagnostic signals are the quartet corresponding to the ethyl ester's methylene protons (–OCH₂CH₃) and the triplet for the methyl protons (–OCH₂CH₃). The multiplets for the cyclobutane ring protons will also be present.
While detailed IR and Mass Spectrometry data are not always published in commercial sources, characteristic signals would be expected.
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Chemical Reactivity and Synthetic Applications
The synthetic utility of EBCB stems from its two primary reactive sites: the carbon-bromine bond and the ester group.
Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 1-position of the cyclobutane ring. This reactivity is the cornerstone of its use in building complex molecular architectures.[1] For instance, it is a key reactant in the synthesis of 1-aminocyclobutane carboxylic acid, a non-proteinogenic amino acid used in peptide chemistry.[2][3]
Ester Group Transformations: The ethyl ester can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or reduction to the primary alcohol.[1]
Its application has been noted in the preparation of aroylindole-substituted phenoxyacetic acid derivatives, which have shown potential as agonists for PPARγ and PPARα, targets relevant to metabolic diseases.[1]
Caption: Key reactivity pathways for Ethyl 1-bromocyclobutanecarboxylate.
Safety, Handling, and Storage
Given its reactive and corrosive nature, strict adherence to safety protocols is non-negotiable when working with Ethyl 1-bromocyclobutanecarboxylate.
Hazard Profile
GHS Classification: The compound is classified as corrosive.[2][3][5]
Hazard Statements:
H314: Causes severe skin burns and eye damage.[3][5]
Always handle this chemical inside a certified chemical fume hood.
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][5]
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. Ensure full skin coverage.[2]
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK (EN14387)).[2][5]
Storage
Temperature: Store in a refrigerator at 2-8 °C.[3][4][5]
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[6]
Container: Keep in the original, tightly sealed container. Store in a corrosive-resistant container with a resistant inner liner.
Incompatibilities: The compound is sensitive to light, air, and heat.[3] Avoid contact with strong oxidizing agents, strong bases, and metals.
References
PubChem - National Institutes of Health. Ethyl bromoacetate | C4H7BrO2 | CID 7748. [Link]
An In-Depth Technical Guide to the Structural Analysis of Ethyl 1-bromocyclobutanecarboxylate
Abstract Ethyl 1-bromocyclobutanecarboxylate is a substituted cyclobutane derivative featuring an ester functional group and a bromine atom at a quaternary carbon center.[1] This unique structural arrangement, combining...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl 1-bromocyclobutanecarboxylate is a substituted cyclobutane derivative featuring an ester functional group and a bromine atom at a quaternary carbon center.[1] This unique structural arrangement, combining a strained ring system with reactive functional groups, makes it a valuable building block in organic synthesis and medicinal chemistry.[1][2] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for predicting its reactivity, designing novel synthetic pathways, and ensuring quality control. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating spectroscopic analysis, chromatographic separation, and computational modeling. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, reflecting a field-proven application science perspective.
Introduction: The Significance of a Strained Ring System
The cyclobutane motif is a fascinating structural element in organic chemistry. Unlike more common five- and six-membered rings, the four-membered ring exhibits significant angle and torsional strain.[3] This inherent strain influences the molecule's conformation, bond lengths, and reactivity. The cyclobutane ring typically adopts a puckered or folded conformation to alleviate some of this strain.[3] In Ethyl 1-bromocyclobutanecarboxylate, the substituents on the quaternary C1 carbon further influence this conformation and the overall electronic properties of the molecule.
The presence of a bromine atom makes it a versatile precursor for nucleophilic substitution reactions, while the ethyl ester group can undergo various transformations typical of carboxylate esters.[1] Its utility has been demonstrated in the synthesis of various compounds, including 1-aminocyclobutane carboxylic acid derivatives and other molecules with potential therapeutic applications.[4] Given its role as a synthetic intermediate, verifying its structural integrity is a critical first step in any research or development workflow.
Foundational Physicochemical & Safety Data
Prior to any analysis, a review of the compound's fundamental properties and safety information is essential. This ensures proper handling, storage, and selection of appropriate analytical conditions.
Table 1: Physicochemical Properties of Ethyl 1-bromocyclobutanecarboxylate
Safety Profile:
Ethyl 1-bromocyclobutanecarboxylate is classified as a corrosive substance. It can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[7] All manipulations should be performed in a well-ventilated fume hood.[7]
The Analytical Workflow: A Multi-Pronged Approach
A robust structural elucidation is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle.
Caption: Overall workflow for the structural analysis of Ethyl 1-bromocyclobutanecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.
¹H NMR Spectroscopy
Causality: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (J).
Expected Spectral Features: Based on a published spectrum, the following signals are anticipated in a CDCl₃ solvent.[5]
Ethyl Group Protons: The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃) due to mutual coupling. The quartet for the -OCH₂- protons is expected around δ 4.26 ppm, and the triplet for the terminal -CH₃ protons around δ 1.32 ppm.[5]
Cyclobutane Ring Protons: The six protons on the cyclobutane ring are diastereotopic and conformationally constrained, leading to complex multiplet signals. The puckered nature of the ring results in different magnetic environments for axial and equatorial protons. Published data shows complex multiplets in the regions of δ 2.88-2.95 ppm, 2.59-2.67 ppm, and further upfield between 1.86-2.26 ppm, accounting for all six ring protons.[5]
¹³C NMR Spectroscopy
Causality: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shift is highly sensitive to the electronic environment, distinguishing between sp³, sp², carbonyl, and halogen-substituted carbons.
Expected Spectral Features:
Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 170-175 ppm.
Quaternary Carbon (C-Br): The carbon atom bonded to the bromine atom will appear as a singlet significantly downfield from other sp³ carbons, likely in the δ 60-70 ppm range.
Ethyl Group Carbons: The -OCH₂- carbon is expected around δ 60-65 ppm, while the terminal -CH₃ carbon will be the most upfield signal, around δ 14 ppm.
Cyclobutane Ring Carbons: The CH₂ groups of the cyclobutane ring are expected in the sp³ region, typically between δ 20-40 ppm.
Protocol: Standard NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh approximately 10-20 mg of Ethyl 1-bromocyclobutanecarboxylate into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Homogenization: Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C{¹H}, and 2D-COSY spectra according to the instrument's standard operating procedures.
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this volatile compound, providing both purity information and mass data.
Causality: In the mass spectrometer, the molecule is ionized and fragmented. The pattern of fragments is characteristic of the molecule's structure. The presence of bromine is easily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio.
Expected Fragmentation Pattern:
Molecular Ion (M⁺): A pair of peaks at m/z 206 and 208, corresponding to [C₇H₁₁⁷⁹BrO₂]⁺ and [C₇H₁₁⁸¹BrO₂]⁺. The relative intensity of these peaks should be approximately 1:1.
Loss of Ethoxy Group (-OC₂H₅): Fragmentation leading to the loss of the ethoxy radical (•OC₂H₅, 45 Da) would yield a prominent acylium ion at m/z 161/163.
Loss of Bromine (-Br): Cleavage of the C-Br bond would result in a fragment at m/z 127, corresponding to [C₇H₁₁O₂]⁺.
Loss of the Ester Group (-COOC₂H₅): This would lead to the bromocyclobutyl cation at m/z 135/137.
solubility of Ethyl 1-bromocyclobutanecarboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 1-bromocyclobutanecarboxylate in Organic Solvents Introduction Ethyl 1-bromocyclobutanecarboxylate is a key intermediate in organic synthesis, notably utilized in th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Ethyl 1-bromocyclobutanecarboxylate in Organic Solvents
Introduction
Ethyl 1-bromocyclobutanecarboxylate is a key intermediate in organic synthesis, notably utilized in the creation of complex molecules like 1-aminocyclobutanecarboxylic acid, a constrained amino acid analog.[1] Its utility in synthetic chemistry, particularly in drug discovery and development, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount. The choice of an appropriate solvent system is critical for reaction kinetics, purification processes such as extraction and chromatography, and final product formulation.
This technical guide provides a comprehensive overview of the solubility profile of Ethyl 1-bromocyclobutanecarboxylate. We will delve into its molecular characteristics, apply fundamental principles of solubility to predict its behavior in various common organic solvents, and provide a robust experimental protocol for empirical determination. This document is intended for researchers, chemists, and drug development professionals who handle this reagent and require a deep, practical understanding of its solubility characteristics.
Physicochemical Profile of Ethyl 1-bromocyclobutanecarboxylate
A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of Ethyl 1-bromocyclobutanecarboxylate—featuring a polar ester group, a halogen atom, and a compact cycloalkane ring—creates a nuanced profile that dictates its interaction with different solvents.
The presence of the ester group (C=O and C-O-C bonds) introduces polarity and potential for dipole-dipole interactions and hydrogen bond acceptance.[2][3][4][5] However, the molecule lacks hydrogen bond donors. The bromine atom adds to the molecular weight and polarizability, while the cyclobutane and ethyl groups form a nonpolar hydrocarbon backbone. This combination suggests that the molecule is not extremely polar but possesses sufficient polarity to distinguish it from simple hydrocarbons.
Table 1: Physicochemical Properties of Ethyl 1-bromocyclobutanecarboxylate
The foundational principle governing solubility is "like dissolves like."[7] This means that substances with similar intermolecular forces and polarity tend to be miscible. We can predict the solubility of Ethyl 1-bromocyclobutanecarboxylate by comparing its structural features to those of different solvent classes.
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak van der Waals forces. The hydrocarbon portion (cyclobutane and ethyl groups) of the target molecule will interact favorably with these solvents. However, the polar ester and bromo groups will be poorly solvated, likely leading to limited or partial solubility.
Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane, THF): These solvents have significant dipole moments but lack O-H or N-H bonds for hydrogen donation. They are excellent at solvating polar functional groups through dipole-dipole interactions. Given the structure of Ethyl 1-bromocyclobutanecarboxylate, we predict high solubility in this class. The carbonyl oxygen of the ester can be solvated by the partial positive charges on the solvent molecules. Synthesis and purification procedures for this compound often use ethyl acetate, supporting this prediction.[1]
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H bonds and can act as both hydrogen bond donors and acceptors. While the ester's oxygen atoms can act as hydrogen bond acceptors with these solvents, the overall molecule cannot reciprocate as a donor.[2][4] Solubility is expected to be moderate to good in alcohols like methanol and ethanol. However, its solubility in water is expected to be very low. The large, nonpolar hydrocarbon framework would disrupt the strong hydrogen-bonding network of water, making dissolution thermodynamically unfavorable.[2]
The logical relationship between the solute's structure and solvent interaction is depicted below.
Caption: Relationship between molecular features and solvent interactions.
Table 2: Predicted and Observed Solubility of Ethyl 1-bromocyclobutanecarboxylate
Note: "Slightly Soluble" as reported can be ambiguous. Given the polar aprotic/protic nature of chloroform and methanol, true solubility is likely higher than in non-polar solvents.
Experimental Protocol for Solubility Determination
To move beyond prediction, a systematic experimental approach is required. The following protocol provides a reliable method for the semi-quantitative determination of solubility.
Objective: To determine the solubility of Ethyl 1-bromocyclobutanecarboxylate in a range of organic solvents at ambient temperature.
Materials:
Ethyl 1-bromocyclobutanecarboxylate
Calibrated micropipettes
Small glass vials (e.g., 4 mL) with screw caps
Vortex mixer
Analytical balance
Selection of test solvents (analytical grade)
Procedure:
Solvent Preparation: Add a precise volume (e.g., 2.0 mL) of the first test solvent to a clean, labeled glass vial.
Initial Addition: Using a micropipette, add a small, known volume (e.g., 10 µL) of Ethyl 1-bromocyclobutanecarboxylate to the solvent.
Mixing: Cap the vial securely and vortex for 30-60 seconds to ensure thorough mixing.
Observation: Visually inspect the solution against a contrasting background. Look for clarity (soluble), or any signs of insolubility such as cloudiness, persistent droplets, or a separate liquid phase (immiscible/insoluble).[7]
Titration: If the initial amount dissolved completely, continue adding aliquots (10 µL each), vortexing and observing after each addition.
Endpoint Determination: The point of saturation is reached when the last added aliquot fails to dissolve completely, and a persistent second phase or turbidity is observed.
Quantification: Record the total volume of solute added to reach saturation. Calculate the approximate solubility in g/100 mL.
Calculation: Solubility (g/100mL) ≈ (Total Volume of Solute Added (µL) × Density of Solute (g/mL)) / (Volume of Solvent (mL)) × 100
Classification: Repeat the procedure for each solvent. Classify the solubility based on the results:
Very Soluble: >100 mg/mL
Freely Soluble: 10-100 mg/mL
Soluble: 1-10 mg/mL
Slightly Soluble: 0.1-1 mg/mL
Insoluble: <0.1 mg/mL
Safety Precautions: Ethyl 1-bromocyclobutanecarboxylate is classified as corrosive and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9]
Caption: Experimental workflow for solubility determination.
Conclusion
While comprehensive quantitative data for the solubility of Ethyl 1-bromocyclobutanecarboxylate is not widely published, a strong predictive profile can be established based on fundamental chemical principles. The molecule's structure suggests high solubility in a range of common polar aprotic solvents like ethyl acetate, THF, and dichloromethane, making these excellent choices for reaction media and chromatographic eluents. Its solubility is likely moderate in polar protic solvents such as ethanol and methanol and poor in non-polar solvents and water. The provided experimental protocol offers a straightforward and reliable method for researchers to generate specific, quantitative solubility data tailored to their own laboratory conditions and solvent systems, ensuring optimized outcomes in synthesis and purification endeavors.
References
Cheméo. (n.d.). Ethyl «alpha»-bromocyclobutanecarboxylate (CAS 35120-18-4). Retrieved from [Link]
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
Towson University. (n.d.). Polarity of Solvents. Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
Scribd. (n.d.). Solvent Polarity and Miscibility Chart. Retrieved from [Link]
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Studocu. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]
Melanin-Moi University. (2021). Solubility Tests for Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
Lumen Learning. (n.d.). Physical Properties of Esters. Retrieved from [Link]
GradeSaver. (2024). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
Pharmaffiliates. (n.d.). Ethyl 1-bromocyclobutanecarboxylate. Retrieved from [Link]
Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.3D: Using Solubility Data. Retrieved from [Link]
IUPAC-NIST Solubility Data Series. (n.d.). Solubility Data Series. Retrieved from [Link]
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
Application Note: Strategic Utilization of Ethyl 1-Bromocyclobutanecarboxylate in Medicinal Chemistry
[1] Executive Summary: The "Gem-Disubstituted" Advantage In modern drug discovery, "escaping flatland" (increasing Fsp³ character) is a proven strategy to improve solubility and metabolic stability while reducing off-tar...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Gem-Disubstituted" Advantage
In modern drug discovery, "escaping flatland" (increasing Fsp³ character) is a proven strategy to improve solubility and metabolic stability while reducing off-target toxicity.[1] Ethyl 1-bromocyclobutanecarboxylate (EBC) (CAS: 35120-18-4) serves as a critical linchpin in this effort.[1]
Unlike simple alkyl halides, EBC offers a pre-functionalized quaternary carbon embedded within a strained ring.[1] This unique geometry restricts conformational freedom (the Thorpe-Ingold effect), locking pharmacophores into bioactive orientations.[1] This guide details the practical application of EBC in synthesizing
-hydroxy esters, spiro-heterocycles, and constrained amino acid derivatives.[1]
Technical Profile & Properties
Table 1: Physicochemical specifications for protocol planning.
Property
Value
Critical Note
CAS Number
35120-18-4
Verify purity >96% (GC) for metal-mediated steps.[1]
Denser than water/THF; phase separation behavior.[1]
Reactivity Class
-Bromo Ester
Lachrymator ; prone to hydrolysis; susceptible to radical formation.[1]
Storage
2–8 °C, Inert Gas
Moisture sensitive. Degrades to acid (corrosive) over time.[1]
Strategic Application A: The Reformatsky Reaction
Target: Synthesis of
-hydroxy esters (precursors to -lactams and oxetanes).[1]
The steric bulk of the cyclobutane ring makes direct
substitution at the bromine position difficult.[1] Consequently, the Reformatsky reaction is the most reliable method for C-C bond formation. EBC reacts with activated zinc to form an organozinc enolate, which attacks ketones or aldehydes.[1][2]
Mechanism & Workflow
The reaction proceeds via the insertion of oxidative zinc into the C-Br bond.[1][3] The resulting enolate is less basic than Grignard reagents, allowing for high chemoselectivity in the presence of other ester/nitrile groups.[1]
Figure 1: Mechanistic workflow for the Zinc-mediated Reformatsky coupling.
Experimental Protocol: Zinc-Mediated Coupling
Objective: Coupling EBC with Benzaldehyde (Model Substrate).
Solvent: Anhydrous THF (0.5 M concentration relative to bromide)
Step-by-Step Procedure:
Zinc Activation (Critical): In a flame-dried 3-neck flask under Argon, suspend Zinc dust in minimal dry THF. Add TMSCl and stir at RT for 15 minutes. Note: The disappearance of the grey oxide layer is crucial for initiation.
Initiation: Heat the suspension to gentle reflux (
). Add 10% of the total volume of EBC. Wait for the exotherm (solvent boiling becomes more vigorous without external heat).[1]
Troubleshooting: If no exotherm occurs within 5 mins, add a crystal of iodine.
Addition: Once initiated, add the remaining EBC and the aldehyde (pre-mixed in THF) dropwise over 30–45 minutes, maintaining a gentle reflux.
Reaction: Stir at reflux for 2 hours. Monitor by TLC (EBC spot disappears; new polar spot appears).
Workup: Cool to
. Quench with saturated aqueous (careful: gas evolution). Extract with EtOAc ().[4][5]
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane:EtOAc gradient).
Strategic Application B: Synthesis of Spiro-Heterocycles
EBC is a "linchpin" reagent for creating spiro-fused rings.[1] By reacting with binucleophiles like thiourea, researchers can form thiazolidinone scaffolds, which are privileged structures in kinase inhibition and anti-infective research.[1]
Reaction Logic
The reaction involves two distinct steps in one pot:[1][6]
S-Alkylation: The sulfur atom displaces the bromide (facilitated by the adjacent carbonyl).[1]
Cyclization: The terminal amine attacks the ester, releasing ethanol and closing the ring.[1]
Figure 2: Cascade synthesis of spiro-heterocycles.
Experimental Protocol
Setup: Dissolve Thiourea (1.1 equiv) and Sodium Acetate (anhydrous, 2.0 equiv) in absolute Ethanol.
Addition: Add EBC (1.0 equiv) dropwise at room temperature.
Reflux: Heat the mixture to reflux for 4–6 hours. The reaction often precipitates the product.[1]
Isolation: Cool to room temperature. Pour into ice water. The spiro-product often crystallizes and can be collected by filtration.[1] If oil forms, extract with DCM.
Target: Construction of All-Carbon Quaternary Centers.
Direct displacement of the tertiary bromide by carbon nucleophiles is prone to elimination.[1] The Negishi coupling (using Organozinc) or Iron-catalyzed coupling is preferred to install aryl or alkyl groups at the quaternary center.
Key Insight: The cyclobutane ring strain actually accelerates oxidative addition to low-valent metals compared to acyclic tertiary bromides.[1]
Lachrymator Warning: EBC is a potent tear agent. Open only in a functioning fume hood.
Skin Contact: Causes severe burns.[7][8] The lipophilic nature of the ester allows rapid skin penetration.[1] Double-gloving (Nitrile over Latex) is recommended.
Neutralization: Spills should be treated with dilute alcoholic KOH to hydrolyze the ester and displace the bromide, though this generates heat.[1]
Waste: Segregate into Halogenated Organic Waste streams.
References
Reformatsky Reaction Mechanism & Utility
Ouyang, L., et al. (2020).[9] "Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction."[1][9] Synlett, 31, 1418-1422.[9] Link
Synthesis of 1-Aminocyclobutanecarboxylic Acid Derivatives
Kupczyk, D., et al. (2002). "An Efficient Procedure for Preparation of C- and N-Protected 1-Aminocyclobutane Carboxylic Acid." Synthetic Communications. Link
General Reactivity of
-Halo Esters:
Sigma-Aldrich.[8] "Ethyl 1-bromocyclobutanecarboxylate Product Specification & SDS." Link
Iron-Catalyzed Cross-Coupling (Contextual)
Bedford, R. B., et al. (2013).[1] "Iron catalysed Negishi cross-coupling using simple ethyl-monophosphines."[1] Dalton Transactions. Link
Spiro-Heterocycle Formation
ChemicalBook.[5][7][9] "Reaction of ethyl 1-bromocyclobutanecarboxylate with thiourea." Link
synthesis of 1-aminocyclobutane carboxylic acid using Ethyl 1-bromocyclobutanecarboxylate
This Application Note is designed for researchers and process chemists in drug discovery and development. It details the synthesis of 1-Aminocyclobutane Carboxylic Acid (ACBC) , a critical non-proteinogenic amino acid us...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists in drug discovery and development. It details the synthesis of 1-Aminocyclobutane Carboxylic Acid (ACBC) , a critical non-proteinogenic amino acid used in peptidomimetics and as a tumor-imaging PET tracer substitute.[1]
The protocol focuses on the Azide Displacement Route starting from Ethyl 1-bromocyclobutanecarboxylate . This pathway is chosen for its scalability, safety profile (avoiding the highly toxic Bucherer-Bergs cyanide conditions), and the commercial availability of the bromo-ester precursor.[1]
Executive Summary & Strategic Rationale
1-Aminocyclobutane carboxylic acid (ACBC) is a conformationally restricted analog of alanine and valine.[1] Its rigid cyclobutane ring locks the amino and carboxyl groups into specific spatial orientations, making it invaluable for:
Medicinal Chemistry: Increasing metabolic stability against proteases.
Oncology:
C-labeled ACBC is a validated PET tracer for prostate cancer and glioma imaging due to its upregulation in amino acid transport systems (LAT1/ASCT2).[1]
Why this Route?
While the Bucherer-Bergs reaction (cyclobutanone + KCN +
) is the historical standard, it generates stoichiometric cyanide waste.[1] The Bromo-Ester Azidation Route described here utilizes Ethyl 1-bromocyclobutanecarboxylate , a commercially available tertiary halide.[1] Despite the steric hindrance of the quaternary center, the -ester group activates the position for nucleophilic attack by azide, allowing for a high-yielding transformation under controlled conditions.[1]
Reaction Mechanism & Pathway[1][2][3][4]
The synthesis proceeds in three distinct stages:
Nucleophilic Substitution (
-like): Displacement of the tertiary bromide by sodium azide.[1]
Staudinger Reduction: Chemoselective reduction of the azide to an amine using Triphenylphosphine (
Setup: Charge a round-bottom flask with anhydrous DMF and Sodium Azide (
). Safety Note: is acutely toxic. Use non-metal spatulas to avoid heavy metal azide formation.[1]
Addition: Add Ethyl 1-bromocyclobutanecarboxylate dropwise to the suspension at room temperature.
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Stir for 12–18 hours.
Critical Parameter: Do not exceed 80°C to prevent thermal decomposition of the azide or elimination to the cyclobutene byproduct.
Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). Extract with Diethyl Ether or Ethyl Acetate (3x).[1]
Washing: Wash combined organics with water (to remove DMF) and brine. Dry over
and concentrate in vacuo.
Safety: Do not rotary evaporate to dryness if heating is involved; concentrate to an oil. Azides of low molecular weight can be explosive; however, this ester is generally stable.[1]
Stage 2: Reduction to Ethyl 1-aminocyclobutanecarboxylate[1]
Option A: Catalytic Hydrogenation (Preferred for Scale) [1]
Reagents:
(balloon or 1 atm), 10% Pd/C (10 wt%), Ethanol.
Protocol: Dissolve the crude azide in ethanol. Add Pd/C catalyst carefully (under Argon). Stir under
atmosphere for 4–6 hours. Filter through Celite to remove catalyst. Concentrate to obtain the amino-ester.
Option B: Staudinger Reduction (Preferred for Lab Scale/Selectivity)
Dissolve the amino-ester (from Stage 2) in 6N HCl (10 volumes).
Heat to reflux (approx. 100-110°C) for 4–6 hours.
Monitor by TLC or LC-MS for disappearance of the ester.[1]
Isolation: Concentrate the solution to dryness under reduced pressure.
Purification: Recrystallize the solid residue from Ethanol/Ether or Water/Acetone to yield 1-Aminocyclobutane carboxylic acid hydrochloride .
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact of Deviation
Reaction Temp (Stage 1)
55°C – 65°C
<50°C: Incomplete conversion (tertiary center is sterically hindered).>80°C: Risk of elimination to ethyl cyclobut-1-enecarboxylate.[1]
Solvent (Stage 1)
DMF or DMSO
Protic solvents (EtOH, Water) will drastically reduce nucleophilicity of , stalling the reaction.[1]
Stoichiometry ()
1.5 – 2.0 Equivalents
Excess is required to drive the reaction to completion against the steric barrier.
Hydrolysis Time
4 – 6 Hours
Insufficient time leaves the ethyl ester intact; excessive time is generally well-tolerated but inefficient.
Workflow Logic & Decision Tree
Figure 2: Operational workflow for the synthesis of ACBC.
Safety & Compliance (E-E-A-T)
Sodium Azide (
): Highly toxic (oral LD50 rat ~27 mg/kg).[1] Reacts with acids to form Hydrazoic Acid (), which is explosive and toxic.[1] Never acidify the reaction mixture from Stage 1 before quenching the azide.
Organic Azides: Low molecular weight organic azides (C/N ratio < 3) can be explosive.[1] Ethyl 1-azidocyclobutanecarboxylate has a C/N ratio of 7:3 (2.33), which is borderline.[1] Handle with care. Do not distill the azide intermediate to dryness; use it as a crude oil or in solution.
Journal of Medicinal Chemistry. "Synthesis and Activity of a Potent N-Methyl-D-aspartic Acid Agonist, trans-1-Aminocyclobutane-1,3-dicarboxylic Acid."[1] (Contextualizes the biological activity and structural analysis of ACBC derivatives).
Source:
PubChem Compound Summary. "1-Aminocyclobutanecarboxylic acid."[1] (Chemical and Physical properties).[1][7][2][4][5][6][8][9]
Strategic Utilization of Ethyl 1-Bromocyclobutanecarboxylate in Pharmaceutical Synthesis
Executive Summary: The Cyclobutane Advantage In modern drug discovery, the cyclobutane ring serves as a critical bioisostere for gem-dimethyl groups. It restricts conformational flexibility, often improving receptor bind...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cyclobutane Advantage
In modern drug discovery, the cyclobutane ring serves as a critical bioisostere for gem-dimethyl groups. It restricts conformational flexibility, often improving receptor binding affinity and metabolic stability while minimizing the lipophilicity penalty associated with larger rings.
Ethyl 1-bromocyclobutanecarboxylate represents a high-value "divergent node" building block.[1] Unlike its non-halogenated counterparts, the C(1)-bromo substituent provides a direct handle for forming quaternary carbon centers—a notoriously difficult structural motif to synthesize. This guide details the strategic use of this compound via Zinc-mediated methodologies (Reformatsky and Negishi coupling) to access complex pharmaceutical intermediates, including 1-arylcyclobutanecarboxylates and
The utility of ethyl 1-bromocyclobutanecarboxylate hinges on the reactivity of the tertiary carbon-bromine bond.[1] Direct nucleophilic substitution (
) at this position is sterically hindered and prone to E2 elimination due to ring strain. Therefore, the most robust synthetic pathways utilize oxidative addition of metals (specifically Zinc) to generate a nucleophilic species.
The "Zinc Hub" Strategy
The core workflow involves converting the bromide into a Reformatsky Enolate (Zinc reagent) .[2] This intermediate is stable enough to permit handling but reactive enough to undergo:
Nucleophilic Addition (Reformatsky): Attacking ketones/aldehydes to form
Transmetalation (Negishi): Coupling with Aryl/Heteroaryl halides via Pd/Ni catalysis to install aromatic rings at the quaternary center.
Figure 1: Divergent synthesis workflow. The Zinc Enolate serves as the critical junction point for accessing two distinct classes of pharmaceutical intermediates.
Detailed Experimental Protocols
Safety & Handling Pre-requisites
Lachrymator Warning:
-Bromo esters are potent lachrymators.[1] All operations must be conducted in a well-ventilated fume hood.[1]
Moisture Sensitivity: The organozinc intermediate is hydrolytically unstable. All glassware must be flame-dried, and solvents (THF, Toluene) must be anhydrous.[1]
Protocol A: Preparation of the Zinc Reagent (The "Hub")
This step creates the active nucleophile used in both subsequent protocols.
Trimethylsilyl chloride (TMSCl) (0.05 equiv) as activator[1]
Anhydrous THF (0.5 M concentration relative to bromide)[1]
Step-by-Step:
Zinc Activation: Place Zinc dust in a dry 3-neck flask under Argon. Heat to 150°C under vacuum for 15 minutes. Cool to room temperature (RT) and backfill with Argon.
Initiation: Suspend the activated Zn in minimal anhydrous THF. Add TMSCl (0.05 equiv) and stir for 10 minutes to remove surface oxides.
Addition: Add a solution of ethyl 1-bromocyclobutanecarboxylate in THF dropwise to the Zn suspension.
Critical Checkpoint: An exotherm usually indicates successful initiation.[1] If no exotherm is observed, gently heat to 40°C until the reaction initiates.
Completion: Stir at RT or mild heat (40°C) for 1–2 hours. The disappearance of the starting bromide can be monitored by GC-MS (aliquot quenched with dilute HCl).
Result: A greyish-green supernatant containing the zinc reagent.[1] Use immediately for Protocol B or C.
Protocol B: Negishi Cross-Coupling (Synthesis of 1-Aryl Derivatives)
Target: Installing an aromatic ring at the quaternary carbon.[1]
Rationale: Direct substitution is impossible. The Negishi coupling is superior to Suzuki here because the zinc species is generated directly from the alkyl halide, avoiding the need for a boronic acid at the quaternary center.
Reagents:
Zinc Reagent Solution (from Protocol A, ~1.2 equiv)
Solvent: Toluene/THF (1:1 mixture preferred for higher reflux temps).
Workflow:
One-Pot Procedure: Unlike the Negishi, this is often best done "Barbier-style" (all reagents present) to keep the concentration of the active zinc species low and prevent dimerization.
Setup: Charge flask with Activated Zn and the Ketone/Aldehyde in Toluene/THF.
Addition: Add the bromo-ester dropwise at reflux temperature.
Reflux: Maintain reflux for 2–4 hours.
Quench: Cool to 0°C and quench with cold 1M
.
Note: Acidic quench breaks the Zinc-Alkoxide chelate.[1]
Purification: The product is a tertiary alcohol; avoid harsh acidic purification which may cause elimination to the alkene.
Troubleshooting & Optimization
Issue: Homocoupling of the Bromide
Symptom:[2][3][4][5][6] Formation of diethyl [1,1'-bicyclobutane]-1,1'-dicarboxylate.[1]
Cause: Concentration of the Zinc reagent is too high, or the oxidative addition is too slow.
Solution: Use the "Barbier" conditions (Protocol C method) where the electrophile is present during Zn insertion, or dilute the reaction significantly.
Issue: Elimination to Cyclobutene
Symptom:[2][3][4][5][6] Formation of ethyl cyclobut-1-enecarboxylate.[1]
Kupczyk, D. et al. "Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives...".[1] Chemistry & Biodiversity.[1] (Context: Use of cyclobutane intermediates in 11
High-Fidelity Grignard Reaction Protocols: From Reagent Generation to Electrophilic Trapping
Executive Summary The Grignard reaction remains a cornerstone of carbon-carbon bond formation, yet its reproducibility is often plagued by variable reagent quality, moisture sensitivity, and the complexities of the Schle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Grignard reaction remains a cornerstone of carbon-carbon bond formation, yet its reproducibility is often plagued by variable reagent quality, moisture sensitivity, and the complexities of the Schlenk equilibrium. This application note moves beyond standard textbook procedures, offering a rigorous, field-proven protocol for the synthesis, titration, and application of Grignard reagents. Emphasis is placed on the causality of experimental failures—specifically the passivation of magnesium surfaces and the kinetic control of exothermic coupling.
Mechanistic Grounding: The Schlenk Equilibrium
To master the Grignard reaction, one must understand that "RMgX" is a simplification. In solution, organomagnesium reagents exist in a dynamic equilibrium known as the Schlenk Equilibrium .[1][2] The position of this equilibrium is dictated by solvent choice (Lewis basicity) and temperature.
Diethyl Ether (
): Favors the monomeric species ().
Tetrahydrofuran (THF): Its higher Lewis basicity coordinates more strongly to magnesium, often shifting the equilibrium toward the disproportionated species (
). This increases nucleophilicity but can also alter selectivity.
Visualization: The Schlenk Equilibrium Pathway
The following diagram illustrates the dynamic species present in your reaction flask.
Figure 1: The Schlenk Equilibrium. Solvent choice (THF vs. Et2O) significantly impacts the ratio of reactive species.
Pre-Reaction Preparation (The "Dry" Standard)
Moisture is the primary failure mode. A "flame-dried" flask is insufficient if the atmosphere is not controlled.
Glassware & Environment[3]
Oven Drying: Glassware must be stored at >120°C for at least 4 hours.
Flame Drying: Upon assembly, the apparatus must be flame-dried under a vacuum (Schlenk line) and backfilled with Argon or Nitrogen three times .
Inert Gas: Argon is preferred over Nitrogen for Lithium/Magnesium chemistry as it is heavier than air, providing a better "blanket" over the solution.
Reagent Quality (The Magnesium Surface)
Commercial magnesium turnings are coated in a passivation layer of MgO/Mg(OH)2. This layer must be breached for the reaction to initiate.
Mechanical Activation: Crushing turnings with a mortar and pestle (in a glovebox or rapidly in air) exposes fresh
.
Chemical Activation: Iodine (
) or 1,2-dibromoethane are standard activators. They react with the passive layer and generate fresh , exposing the metal surface.
Experimental Protocols
Protocol A: Preparation of the Grignard Reagent
Target: Phenylmagnesium Bromide (1.0 M in THF)
Workflow Overview:
Figure 2: Step-by-step workflow for the safe generation of Grignard reagents.
Step-by-Step Procedure:
Assembly: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.
Loading: Add Magnesium turnings (1.1 equiv) and a stir bar.
Dry Activation: Heat the Mg turnings with a heat gun under vacuum for 2 minutes to desorb surface moisture. Cool to room temperature under Argon.
Solvent & Activator: Add anhydrous THF to cover the magnesium. Add a single crystal of Iodine (
Initiation: Add 5-10% of the total volume of Bromobenzene (neat or concentrated solution) directly onto the Mg.
Visual Cue: The brown iodine color should fade to colorless/gray, and bubbles will form on the metal surface. The solvent may begin to boil (exotherm).[4][5]
Troubleshooting: If no reaction occurs after 5 minutes, apply gentle heat (heat gun) or add 2 drops of 1,2-dibromoethane. Do not add the rest of the halide until initiation is confirmed.
Addition: Once initiated, dilute the remaining Bromobenzene with THF (1:1 v/v) in the addition funnel. Add dropwise to maintain a gentle reflux.
Note: If the reaction becomes too vigorous, submerge the flask in an ice bath temporarily.
Digestion: After addition is complete, reflux the mixture for 1 hour to ensure complete consumption of the halide.
Protocol B: Titration of Grignard Reagents (Knochel Method)
Knowing the exact concentration is critical for stoichiometry. The Knochel Titration is the industry standard for accuracy.
Reagents:
Titrant: 1.0 M solution of Iodine (
) in THF (weighed precisely).
Analyte Solution: 0.5 M LiCl in anhydrous THF.
Procedure:
Flame-dry a vial and cool under Argon.
Add 100 mg of Iodine (accurately weighed) and dissolve in 2 mL of 0.5 M LiCl/THF solution. The solution is dark brown.[3]
Add the Grignard reagent dropwise via a tared syringe.
Endpoint: The solution transitions from Dark Brown
Light YellowColorless .
Calculation:
Protocol C: Coupling Reaction & Quenching
Target: Addition to a Ketone
Cooling: Cool the Grignard solution to 0°C (or -78°C for selective additions).
Electrophile Addition: Dissolve the ketone in anhydrous THF and add slowly to the Grignard reagent.
Why? Adding Electrophile to Grignard (normal addition) ensures excess nucleophile, driving the reaction to completion.
Quenching (The Art of Workup):
Direct acid quenching often creates rock-hard magnesium emulsions. Use one of the following specific quenching protocols:
Quenching Agent Selection Table:
Method
Reagents
Best For
Mechanism
Standard
Sat.
General use
Mild protonation, dissolves Mg salts.
Fieser Method
(1 eq/g Mg), then 15% NaOH (1 eq), then (3 eq)
Large scale (>10g)
Forms granular white precipitate (easy filtration).
Rochelle's Salt
Sat. Potassium Sodium Tartrate
Emulsion prone
Tartrate chelates Mg, breaking emulsions.
Acidic
1M or
Robust products
Rapid hydrolysis, solubilizes all Mg salts.
Safety & Hazards (E-E-A-T)
Critical Hazard: Runaway Exotherm
The formation of Grignard reagents is autocatalytic. The heat generated accelerates the reaction.
Never add the entire halide volume before initiation is confirmed. This leads to an "induction period" followed by a violent, potentially explosive thermal runaway.
Pyrophoricity: While aryl Grignards are generally stable in air for seconds, alkyl Grignards can be pyrophoric. Always use syringes/cannulas for transfer.
References
Nobel Prize in Chemistry 1912: Victor Grignard.[6] The use of organomagnesium compounds in preparative organic chemistry.[4][6][7]Link
Titration Protocol: Krasovskiy, A., & Knochel, P. (2006).[8][9] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[8][9][10] Synthesis.[6][8][9][10][11][12][13][14] Link
Safety Guidelines: American Chemical Society (ACS). Grignard Reaction Safety Summary.Link
Standard Procedure: Organic Syntheses, Coll. Vol. 1, p. 306 (1941). Phenylmagnesium Bromide.[14]Link
Schlenk Equilibrium: J. Am. Chem. Soc. 2018, 140, 4, 1255–1264. Structure and Dynamics of Grignard Reagents.[2]Link
Application Note: A Robust and Scalable Synthesis of Ethyl 1-bromocyclobutanecarboxylate
Introduction Ethyl 1-bromocyclobutanecarboxylate is a critical building block in modern medicinal chemistry and drug development. Its strained cyclobutane motif offers a unique three-dimensional scaffold that is increasi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 1-bromocyclobutanecarboxylate is a critical building block in modern medicinal chemistry and drug development. Its strained cyclobutane motif offers a unique three-dimensional scaffold that is increasingly incorporated into novel therapeutic agents to explore new chemical space and enhance pharmacological properties. The presence of the bromine atom and the ethyl ester functionality provides versatile handles for a variety of subsequent chemical transformations, making it a valuable intermediate for the synthesis of complex molecules, including 1-aminocyclobutanecarboxylic acid derivatives.[1] This application note provides a detailed, scalable, and validated protocol for the synthesis of Ethyl 1-bromocyclobutanecarboxylate, designed for researchers and process chemists in the pharmaceutical and biotechnology industries.
Mechanistic Insights: Free Radical Halogenation
The synthesis of Ethyl 1-bromocyclobutanecarboxylate from Ethyl cyclobutanecarboxylate proceeds via a free radical chain mechanism. This transformation is a variation of the Wohl-Ziegler bromination, utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanoisopropyl radicals and a molecule of nitrogen gas. These initiator radicals then abstract a bromine atom from NBS to form a bromine radical. The bromine radical subsequently abstracts the tertiary hydrogen from the cyclobutane ring of the starting material, forming a stabilized tertiary cyclobutyl radical and hydrogen bromide. This radical then reacts with another molecule of NBS to yield the desired product, Ethyl 1-bromocyclobutanecarboxylate, and a succinimidyl radical, which continues the chain reaction.
Application Note: Modern Synthetic Strategies for the Preparation of Spirocyclic Compounds in Drug Discovery
Abstract Spirocyclic scaffolds have emerged as a powerful tool in modern drug discovery, offering a distinct three-dimensional architecture that can significantly enhance the physicochemical and pharmacological propertie...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Spirocyclic scaffolds have emerged as a powerful tool in modern drug discovery, offering a distinct three-dimensional architecture that can significantly enhance the physicochemical and pharmacological properties of therapeutic candidates. By moving away from traditional flat, aromatic structures, the introduction of a spirocenter provides conformational rigidity, improves aqueous solubility, and increases the fraction of sp3-hybridized carbons (Fsp³), which often correlates with improved clinical success.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic methodologies for constructing these valuable motifs. We delve into the mechanistic underpinnings and provide field-proven protocols for several cornerstone strategies, including Intramolecular Heck Reactions, Ring-Closing Metathesis (RCM), [3+2] Cycloadditions, and Dearomative Spirocyclizations. Each section is designed to offer not just a procedural outline but also the strategic rationale behind experimental choices, empowering researchers to adapt and innovate in their synthesis of novel spirocyclic compounds.
The Strategic Importance of Spirocycles in Medicinal Chemistry
The concept of "escaping from flatland" has become a guiding principle in contemporary medicinal chemistry, advocating for a shift towards molecules with greater three-dimensionality.[2] Spirocycles, defined by two rings sharing a single quaternary carbon atom, are exemplary of this principle.[3] Their rigidified framework can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1][4] Furthermore, the introduction of a sp3-rich spirocyclic core often leads to a more favorable ADME (Administration, Distribution, Metabolism, and Excretion) profile by disrupting planarity, which can reduce interactions with metabolizing enzymes like Cytochrome P450s and decrease lipophilicity.[5][6] The value of this scaffold is underscored by its presence in numerous approved drugs, such as the diuretic Spironolactone and the antipsychotic Risperidone, demonstrating its clinical and commercial relevance.[3][7]
Key Methodologies for Spirocycle Construction
The synthesis of spirocycles, particularly with stereochemical control, has historically been a significant challenge.[8] However, the development of powerful catalytic systems and novel reaction pathways has made these structures widely accessible. This section details several of the most robust and versatile methods.
The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming C-C bonds, and it is exceptionally well-suited for constructing quaternary spiro-centers. The reaction typically involves the cyclization of an aryl or vinyl halide (or triflate) onto a strategically placed olefin within the same molecule.
Causality and Mechanistic Insight: The key to a successful intramolecular Heck reaction for spirocycle synthesis lies in controlling the initial migratory insertion and the subsequent β-hydride elimination. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for both reactivity and, in asymmetric variants, for controlling the stereochemical outcome of the newly formed spirocenter.[9][10] Substrates are designed such that the cyclization event is favored, leading to the desired spirocyclic framework.
Caption: Workflow for spirocycle synthesis via Intramolecular Heck Reaction.
Protocol 2.1: Asymmetric Synthesis of a Spirocycle via Decarboxylative Allylic Alkylation and Heck Reaction
This protocol is adapted from the work of Gu-ob et al., demonstrating a two-step palladium-catalyzed sequence to generate optically active spirocycles.[11][12]
To a flame-dried Schlenk tube under an argon atmosphere, add the racemic α-(ortho-iodophenyl)-β-oxo allyl ester substrate (1.0 equiv).
Add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R,R)-DACH-phenyl Trost ligand, 7.5 mol%).
Add anhydrous, degassed solvent (e.g., toluene or THF) to achieve a substrate concentration of 0.1 M.
Stir the mixture at room temperature for 30 minutes to allow for catalyst activation.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure and purify the α-allylated intermediate by flash column chromatography.
Step 2: Intramolecular Heck Cyclization
In a sealed tube, dissolve the purified intermediate from Step 1 (1.0 equiv) in a suitable solvent (e.g., DMA or acetonitrile, 0.05 M).
Add the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a phosphine ligand (e.g., PPh₃, 20 mol%), and a base (e.g., triethylamine, 3.0 equiv).
Seal the tube and heat the reaction mixture to 80-100 °C.
Scientist's Note: The higher temperature is necessary to facilitate both the cyclization and the subsequent isomerization to the more thermodynamically stable endocyclic alkene, if desired.
Monitor the reaction by GC-MS or LC-MS. The reaction typically yields a mixture of exo- and endo-cyclic isomers.[12]
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the spirocyclic product by flash column chromatography. If separation of isomers is difficult, they can be isomerized to a single endo-product by stirring with an acidic ion-exchange resin (e.g., Amberlyst-15) in a solvent like CH₂Cl₂.[12]
Substrate Ring Size
DAAA Yield (%)
DAAA ee (%)
Heck Yield (%)
5-membered
97
94
97
6-membered
71
79
95
7-membered
65
70
88
Data adapted from Org. Lett. 2011, 13, 18, 4854–4856.[12]
Ring-Closing Metathesis (RCM): A Versatile Cyclization Tool
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including spirocycles.[13] The reaction utilizes ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock catalysts) to form a new double bond via the intramolecular reaction of a diene precursor.
Causality and Mechanistic Insight: RCM proceeds via a [2+2] cycloaddition between the metal-alkylidene catalyst and one of the terminal alkenes, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new metal-alkylidene and the other alkene, which then react in an intramolecular fashion. The reaction is driven to completion by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene gas.[13][14] The choice of catalyst is crucial; second and third-generation Grubbs' catalysts offer higher reactivity and broader functional group tolerance.[15]
Mechanism: Ring-Closing Metathesis (RCM)
Caption: Simplified catalytic cycle for Ring-Closing Metathesis.
Protocol 2.2: Synthesis of a Spiro-Oxindole via RCM
This protocol is based on the methodology developed by Perumal and coworkers for the synthesis of spiro-oxindoles.[15]
Prepare the 3,3-diallyl oxindole substrate via standard alkylation of the corresponding oxindole with allyl bromide in the presence of a base like NaH.
In a flask equipped with a reflux condenser under an argon atmosphere, dissolve the 3,3-diallyl oxindole substrate (1.0 equiv) in a degassed solvent (e.g., dry toluene or CH₂Cl₂). The concentration should be low (0.01-0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
Scientist's Note: The choice of solvent can influence reaction rates. CH₂Cl₂ is common, but toluene can be used for higher boiling points if needed.
Add the RCM catalyst (e.g., Grubbs' First Generation Catalyst, 2-5 mol%).
Stir the reaction mixture at room temperature or with gentle heating (40 °C).
Monitor the reaction by TLC. The reaction is often complete within a few hours. The formation of ethylene gas may be observed.
Once the starting material is consumed, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.
Concentrate the solvent under reduced pressure.
Purify the resulting spirocyclic oxindole by flash column chromatography on silica gel.
Substituent on Oxindole N
Yield (%)
H
95
Methyl
92
Benzyl
90
Acetyl
85
Data adapted from Molecules 2011, 16(5), 3956-3963.[15]
[3+2] Cycloaddition Reactions: Building Five-Membered Spiro-Heterocycles
[3+2] cycloaddition, or 1,3-dipolar cycloaddition, is an exceptionally efficient method for constructing five-membered heterocyclic rings.[16] This reaction is a cornerstone for synthesizing spiro-pyrrolidines and spiro-isoxazoles, which are common motifs in bioactive compounds.
Causality and Mechanistic Insight: The reaction involves the concerted or stepwise addition of a 1,3-dipole (e.g., an azomethine ylide, nitrile oxide, or azide) to a dipolarophile (typically an alkene or alkyne).[9][17] For spirocycle synthesis, an exocyclic double bond on a cyclic ketone or lactam often serves as the dipolarophile. The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the dipole and the dipolarophile, making it a highly predictable and controllable reaction.[18]
Protocol 2.3: Synthesis of Spiro[indoline-3,3′-pyrrolidines]
This protocol is adapted from the work of Shi et al., utilizing an in-situ generated azomethine ylide.[18]
To a solution of a 3-phenacylideneoxindole derivative (dipolarophile, 1.0 equiv) in ethanol, add ethyl glycinate hydrochloride (1.2 equiv) and dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv).
Scientist's Note: The azomethine ylide is generated in situ from the reaction between the amino acid ester and the activated alkyne. This avoids the isolation of the often-unstable dipole.
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by TLC. The reaction is typically complete within 24-48 hours, often with the product precipitating from the solution.
If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
R¹ on Oxindole
R² on Phenacyl
Yield (%)
H
H
82
H
4-Cl
85
H
4-Br
86
Acetyl
H
75
Data adapted from New J. Chem., 2014, 38, 5743-5748.[18]
Dearomative Spirocyclization: Accessing 3D Scaffolds from Flat Precursors
Dearomative spirocyclization has emerged as a powerful strategy to rapidly convert readily available flat, aromatic compounds into complex, three-dimensional spirocyclic architectures.[19] This transformation can be achieved through various means, including oxidative, reductive, or transition-metal-catalyzed methods.
Causality and Mechanistic Insight: The core principle involves breaking the aromaticity of a ring system (e.g., phenol, indole) through an intramolecular cyclization event.[20] For example, in oxidative dearomatization, an oxidizing agent (like a hypervalent iodine reagent) can activate a phenol derivative, which is then trapped intramolecularly by a tethered nucleophile to form the spirocyclic core.[20] This approach is highly valuable as it builds significant molecular complexity in a single, often stereoselective, step.
This protocol is a general representation based on principles described in the literature for the synthesis of spiro-cyclohexadienones.[20]
Dissolve the p-alkoxy-phenol substrate bearing a nucleophilic tether (e.g., a primary amine or alcohol, 1.0 equiv) in a suitable solvent. A fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is often effective at promoting the reaction.
Cool the solution to 0 °C in an ice bath.
Add the hypervalent iodine reagent (e.g., Phenyliodine(III) diacetate (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA), 1.1-1.5 equiv) portion-wise over 10-15 minutes.
Scientist's Note: PIFA is more reactive than PIDA and may be required for less activated substrates. The reaction is often rapid and should be monitored closely.
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed (typically 1-3 hours).
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the spirocyclic product by flash column chromatography.
Conclusion and Future Outlook
The methodologies presented in this note represent a robust and versatile toolkit for the modern synthetic chemist focused on drug discovery. The Intramolecular Heck reaction and Ring-Closing Metathesis provide powerful avenues for carbon-carbon bond formation, while [3+2] cycloadditions and dearomatization strategies offer elegant and efficient pathways to complex heterocyclic and carbocyclic spiro-systems. The ongoing development in asymmetric catalysis continues to refine the stereochemical control achievable with these reactions, a critical aspect for producing therapeutically relevant molecules.[21][22] Looking forward, the integration of emerging technologies such as photoredox catalysis, electrochemistry, and continuous flow synthesis promises to further enhance the efficiency, safety, and scalability of spirocycle synthesis, ensuring that these unique three-dimensional scaffolds will play an even greater role in the development of next-generation therapeutics.[7][23]
References
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
Shaikh, A. M., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]
Trowbridge, A., & Gaunt, M. J. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Accounts of Chemical Research. [Link]
Wang, Y., et al. (2018). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. [Link]
Wang, J., et al. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Molecules. [Link]
Reddy, T. J., et al. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Heterocycles. [Link]
Schmalz, H.-G., et al. (2013). Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. Chemistry. [Link]
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
Nairoukh, Z., et al. (2023). Dearomative spirocyclization of ynamides. ChemRxiv. [Link]
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
Shi, F., et al. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications. [Link]
Wang, X., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters. [Link]
Kiselev, G., et al. (2022). Electrochemical Synthesis of Spirocyclic Morpholines and Tetrahydrofurans Via Oxidative Dearomatisation Strategy. Organic & Biomolecular Chemistry. [Link]
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
Jiang, X., et al. (2012). Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. Chemistry. [Link]
Nairoukh, Z., et al. (2023). Dearomative Spirocyclization of Ynamides. ChemRxiv. [Link]
Boyarskiy, V. P., et al. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. [Link]
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
Reddy, T. J., et al. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PubMed. [Link]
Rios, R., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews. [Link]
Li, Y., et al. (2022). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules. [Link]
Spring, D. R., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal. [Link]
Spring, D. R., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ResearchGate. [Link]
Gu-ob, M., et al. (2011). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]
Wang, Y., et al. (2021). Synthesis of spiro compounds by [3+2] cycloaddition reaction. ResearchGate. [Link]
Zard, S. Z., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. [Link]
Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Medicinal & Analytical Chemistry International Journal. [Link]
Kotha, S., & Manivannan, E. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. [Link]
Sabater, S., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]
Nikam, A. N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
Rios, R., et al. (2018). New development in the enantioselective synthesis of spiro compounds. RSC Publishing. [Link]
Alexakis, A., et al. (2009). Ring-closing metathesis as a tool for the efficient preparation of chiral spirocyclic ethers from homoallylic alcohols. Tetrahedron. [Link]
Gu-ob, M., et al. (2011). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]
Alcaide, B., & Almendros, P. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. The Journal of the Argentine Chemical Society. [Link]
Knight, S. D., & Overman, L. E. (1994). PREPARATION OF SPIROCYCLIC POLYETHERS BY INTRAMOLECULAR HECK REACTIONS. Heterocycles. [Link]
Goudarzi, S., et al. (2025). Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. Topics in Current Chemistry. [Link]
Shi, F., et al. (2014). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry. [Link]
Spring, D. R., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. University of Cambridge. [Link]
Perumal, S., et al. (2011). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molecules. [Link]
Nikam, A. N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
Overman, L. E., & Lebel, H. (2000). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. Journal of the American Chemical Society. [Link]
hydrolysis of the ester group in Ethyl 1-bromocyclobutanecarboxylate
An Application Guide for the Synthesis of 1-Bromocyclobutanecarboxylic Acid via Ester Hydrolysis Abstract This technical guide provides a comprehensive analysis and detailed protocols for the to yield 1-bromocyclobutanec...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of 1-Bromocyclobutanecarboxylic Acid via Ester Hydrolysis
Abstract
This technical guide provides a comprehensive analysis and detailed protocols for the to yield 1-bromocyclobutanecarboxylic acid. This valuable synthetic intermediate presents unique challenges due to a combination of steric hindrance and the presence of a reactive α-bromo functional group. We will dissect the mechanistic pathways, evaluate competing side reactions, and present a robust, optimized protocol designed to maximize yield and purity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Synthetic Challenge
Ethyl 1-bromocyclobutanecarboxylate is a key building block in medicinal chemistry and materials science.[1] Its conversion to the corresponding carboxylic acid is a critical step for further functionalization, such as amide bond formation or other derivatizations. The hydrolysis of this ester, however, is not trivial. Two primary factors complicate this transformation:
Steric Hindrance: The carbonyl carbon is attached to a quaternary center on a cyclobutane ring, which sterically shields it from nucleophilic attack. This significantly slows the rate of hydrolysis compared to unhindered esters.[2]
Reactive α-Halogen: The bromine atom at the α-position is susceptible to nucleophilic substitution or other base-mediated side reactions, which can compete with the desired ester hydrolysis, leading to impurities and reduced yields.[3]
This guide explains the causality behind protocol design choices to navigate these challenges effectively, favoring the desired saponification pathway while minimizing undesirable side reactions.
Mechanistic Rationale: Saponification as the Method of Choice
Ester hydrolysis can be catalyzed by either acid or base.[4] For this substrate, base-catalyzed hydrolysis, or saponification, is the superior method.
Acid-Catalyzed Hydrolysis (AAC2): This is a reversible equilibrium-driven process.[5] To drive the reaction to completion, a large excess of water is required. For a sterically hindered and water-insoluble substrate, achieving effective reaction rates and high conversion can be difficult.
Base-Catalyzed Hydrolysis (BAC2): Saponification is effectively irreversible. The reaction proceeds via a bimolecular nucleophilic acyl substitution mechanism (BAC2). The crucial final step is an acid-base reaction where the generated carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[5] This salt is resonance-stabilized and unreactive towards the alcohol byproduct, preventing the reverse reaction and driving the process to completion.
Given the need for a high-yielding, clean conversion, the BAC2 pathway is the logical choice.
Caption: Figure 1: The irreversible B_AC_2 mechanism for saponification.
Overcoming Key Challenges: A Strategy-Based Approach
A successful protocol must directly address the dual challenges of steric hindrance and the α-bromo group.
Mitigating Steric Hindrance
Standard saponification conditions, such as sodium or potassium hydroxide in aqueous ethanol at reflux, are often sluggish or ineffective for hindered esters.[6][7] The key is to enhance the reactivity and solubility of the reagents.
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of hindered esters. The smaller lithium cation coordinates more effectively with the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. Furthermore, LiOH has been shown to accelerate hydrolysis in THF/water solvent systems.[8][9]
Solvent System: A biphasic solvent system of tetrahydrofuran (THF) and water is highly recommended. THF is an excellent solvent for the hydrophobic ester substrate, bringing it into solution and making it accessible to the hydroxide nucleophile present in the aqueous phase.[2]
Preventing Undesirable Side Reactions
The primary side reaction of concern is the direct SN2 substitution of the bromide by the hydroxide ion, which would yield 1-hydroxycyclobutanecarboxylic acid as a significant impurity.
Favorskii Rearrangement: This rearrangement, common for α-halo ketones, involves the formation of a cyclopropanone intermediate after deprotonation of an α-proton.[10] For ethyl 1-bromocyclobutanecarboxylate, the carbon atom bearing the bromine is quaternary and lacks α-protons . Therefore, the classic Favorskii rearrangement pathway is not a concern for this specific substrate.
SN2 Substitution: The C-Br bond is susceptible to attack by OH⁻. Since SN2 reactions have a higher activation energy than the desired acyl substitution, this side reaction can be effectively suppressed by maintaining a low reaction temperature.
Comparative Analysis of Hydrolysis Protocols
The choice of reagents and conditions has a profound impact on the outcome of the reaction. The following table summarizes the options and provides a rationale for the recommended protocol.
Method
Reagents & Conditions
Advantages
Disadvantages & Risks for this Substrate
Recommendation
A: Harsh Saponification
KOH or NaOH, Ethanol/Water, Reflux (80-100 °C)
Inexpensive reagents; simple setup.
Very slow due to steric hindrance; high temperature promotes SN2 substitution of Br, leading to impurities.[3]
Not Recommended
B: Acid Catalysis
Dilute H2SO4 or HCl, Water, Reflux
Avoids strong base.
Reversible reaction, requires large excess of water, leading to difficult workup; very slow for hindered, insoluble esters.[5]
Not Recommended
C: Optimized Saponification
LiOH•H2O, THF/Water (e.g., 3:1), 0 °C to Room Temp.
Irreversible; LiOH enhances reactivity.[9] THF improves solubility.[2] Low temperature minimizes SN2 side reactions.
LiOH is more expensive than NaOH/KOH; may require longer reaction times due to low temperature.
This protocol is designed for the hydrolysis of Ethyl 1-bromocyclobutanecarboxylate on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1-bromocyclobutanecarboxylate (2.07 g, 10.0 mmol). Dissolve the ester in 30 mL of THF.
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (630 mg, 15.0 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the cold, stirring THF solution over 15 minutes.
Reaction: Stir the biphasic mixture vigorously at 0 °C for 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting ester spot (visualized with a potassium permanganate stain) indicates completion.
Workup - Solvent Removal: Once the reaction is complete, add 20 mL of deionized water to the flask. Remove the THF under reduced pressure using a rotary evaporator.
Workup - Acidification: Transfer the remaining aqueous solution to a separatory funnel and cool it in an ice bath. Slowly add 3M HCl dropwise with swirling until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of the carboxylic acid may form.
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.
Workup - Washing & Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-bromocyclobutanecarboxylic acid, typically as a white to off-white solid.
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Safety and Handling
Ethyl 1-bromocyclobutanecarboxylate: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
1-Bromocyclobutanecarboxylic acid: Expected to be corrosive and harmful if swallowed.[1]
Lithium Hydroxide: Corrosive and toxic.
THF: Highly flammable and can form explosive peroxides.
Always perform reactions in a well-ventilated chemical fume hood.
Application Note: Transesterification Protocols for Ethyl 1-bromocyclobutanecarboxylate
Executive Summary Ethyl 1-bromocyclobutanecarboxylate is a critical building block in the synthesis of 1-aminocyclobutanecarboxylic acid (ACBC) derivatives and conformationally restricted peptidomimetics. While the ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 1-bromocyclobutanecarboxylate is a critical building block in the synthesis of 1-aminocyclobutanecarboxylic acid (ACBC) derivatives and conformationally restricted peptidomimetics. While the ethyl ester is the most common commercial form, specific Structure-Activity Relationship (SAR) studies often require transesterification to diverse alkoxy groups (e.g., methyl, isopropyl, benzyl, or allyl).
The Challenge: This substrate presents a unique "reactivity conflict." The C1 position is a quaternary center involving a strained cyclobutane ring and an
-halogen.
Steric Hindrance: The quaternary center significantly retards nucleophilic attack at the carbonyl carbon, making standard acid-catalyzed methods slow.
Elimination Risk: The presence of the
-bromine and -hydrogens (on the ring) makes the molecule susceptible to E2 elimination under basic conditions, yielding Ethyl 1-cyclobutenecarboxylate rather than the desired transesterified product.
This guide details three validated protocols designed to bypass these pitfalls, prioritizing Titanium(IV)-mediated catalysis as the most robust method for this specific substrate.
Mechanistic Analysis & Catalyst Selection
To select the correct protocol, one must understand the competing pathways.
The Reactivity Landscape
Path A (Desired): Nucleophilic acyl substitution (Transesterification). Requires activation of the carbonyl oxygen.
Path B (Undesired): Dehydrohalogenation (Elimination). Triggered by strong Bronsted bases (e.g., NaOMe, KOtBu).
Why Standard Methods Fail:
Traditional Base Catalysis (e.g., NaOMe/MeOH): High risk of Path B. The alkoxide acts as a base toward the cyclobutane ring protons (
-protons), leading to HBr elimination and formation of the -unsaturated ester.
Traditional Acid Catalysis (e.g., H2SO4): Often too slow due to the steric bulk of the cyclobutane ring and the bromine atom shielding the carbonyl.
The Solution: Lewis Acid Catalysis (Titanates)
Titanium(IV) alkoxides act as mild Lewis acids. They activate the carbonyl oxygen (facilitating nucleophilic attack) and simultaneously deliver the nucleophile (the alkoxide ligand) via a 4-membered transition state. This mechanism is strictly non-ionic and minimizes basicity, thereby suppressing the elimination pathway.
Decision Pathway Diagram
Figure 1: Mechanistic divergence based on catalyst selection. Titanium(IV) offers the optimal balance of activation without promoting elimination.
Best for: Primary and secondary alcohols; converting Ethyl ester to Methyl, Isopropyl, or Benzyl esters.
Mechanism: Double-displacement involving a titanate bridge.
Solvent/Reactant: Target Alcohol (Use as solvent, >10 equiv)
Catalyst: Titanium(IV) Isopropoxide [Ti(OiPr)4] or Titanium(IV) Ethoxide (5–10 mol%)
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N2 or Ar).
Charging: Add Ethyl 1-bromocyclobutanecarboxylate (1.0 equiv) and the Target Alcohol (anhydrous, ~0.5 M concentration relative to substrate).
Catalyst Addition: Add Ti(OiPr)4 (0.05 equiv) via syringe. The solution typically turns faint yellow.
Reaction:
For Methyl/Ethyl exchange: Reflux the mixture (60–80 °C) for 4–12 hours.
Equilibrium Drive: For non-volatile alcohols (e.g., Benzyl alcohol), use an open system or a Dean-Stark trap to remove the liberated ethanol, driving the equilibrium forward.
Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. Look for the disappearance of the ethyl ester peak.
Quench: Add 1N HCl or 10% citric acid solution (equal volume) to hydrolyze the titanium complex. A white precipitate (TiO2) will form.
Extraction: Dilute with Et2O or EtOAc. Wash the organic layer with water (2x) and Brine (1x).
Drying: Dry over MgSO4, filter, and concentrate.
Purification: Flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes).
Why this works: The Ti-catalyst acts as a "shuttle," temporarily bonding to the carbonyl oxygen and the alkoxy group, facilitating the swap without generating free alkoxide ions that would trigger elimination.
Best for: Complex alcohols, allylic alcohols, or when strictly neutral conditions are required.
Catalyst: 1,3-Disubstituted tetraalkyldistannoxanes (Otera’s Catalyst).
Reagents:
Substrate (1.0 equiv)
Target Alcohol (1.0–2.0 equiv)
Catalyst: n-Bu2Sn(OH)Cl or commercially available Otera's catalysts (1–5 mol%)
Solvent: Toluene or Xylenes
Step-by-Step:
Mix substrate, alcohol, and catalyst in Toluene.
Reflux with a Dean-Stark apparatus to remove ethanol azeotropically.
Reaction is typically complete in 2–6 hours.
Evaporate solvent and purify directly (catalyst can often be filtered off or removed during chromatography).
Protocol C: Acid-Catalyzed (Fischer) - The "Backup"
Best for: Methyl ester synthesis (using MeOH) when Titanium reagents are unavailable.
Warning: Slower reaction rate; requires prolonged heating.
Reagents:
Substrate (1.0 equiv)
Solvent: Anhydrous MeOH (excess)
Catalyst: Conc. H2SO4 (5-10 mol%) or Acetyl Chloride (to generate anhydrous HCl in situ).
Step-by-Step:
Dissolve substrate in anhydrous MeOH.
Add H2SO4 dropwise.
Reflux for 24–48 hours. (Note: The quaternary center makes this significantly slower than standard esters).
Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution before wiping.
Waste: Segregate as Halogenated Organic Waste.
References
General Transesterification Reviews
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
Titanium Catalysis:
Seebach, D., et al. (1982). Titanate-mediated transesterification methods. Synthesis, 138.
Krasik, P. (1998). Titanium(IV) isopropoxide as a mild catalyst for transesterification. Tetrahedron Letters, 39(50), 9143-9146.
Cyclobutane Amino Acid Synthesis (Context)
Kupczyk, D., et al. (2004). An Efficient Procedure for Preparation of C- and N-Protected 1-Aminocyclobutane Carboxylic Acid. Synthetic Communications, 34(4), 607–613. Link
Gaucher, A., et al. (2004).
Appendix: Workflow Visualization (Protocol A)
Figure 2: Operational workflow for Titanium-mediated transesterification.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Side Reactions & Process Optimization
Target Molecule: Ethyl 1-bromocyclobutanecarboxylate (CAS: 35120-18-4)
Primary Application: Intermediate for 1-aminocyclobutane-1-carboxylic acid (ACBC) and other quaternary cyclobutane derivatives.
Executive Summary & Reaction Logic
The Challenge:
Synthesizing Ethyl 1-bromocyclobutanecarboxylate requires installing a bromine atom at a sterically crowded, quaternary center on a strained ring. The two dominant synthetic pathways are Radical Bromination (NBS) and the Hell-Volhard-Zelinsky (HVZ) modification.
The Core Conflict:
You are fighting thermodynamics. The desired product contains a quaternary carbon with significant steric strain. The system naturally wants to relieve this strain via elimination (forming the conjugated alkene) or ring opening (relieving angle strain).
Primary Synthetic Pathways
Feature
Route A: Radical Bromination (Recommended)
Route B: HVZ / Esterification (Industrial)
Reagents
Ethyl cyclobutanecarboxylate, NBS, AIBN, or
Cyclobutanecarboxylic acid, , , then EtOH
Mechanism
Free Radical Substitution ()
Enolization / -Bromination
Key Risk
Over-reaction, Radical Ring Opening
Harsh conditions, Thermal Elimination
Purity Profile
High (if stopped early)
Moderate (requires distillation)
Reaction Pathway & Failure Mode Analysis
The following diagram illustrates the critical decision points in the reaction mechanism where side products are generated.
Figure 1: Mechanistic divergence showing the competition between successful bromination and strain-relief pathways (Elimination/Ring Opening).
Troubleshooting Guide (Q&A Format)
Ticket #1: "I see a significant amount of alkene (olefin) in my NMR."
Diagnosis: Dehydrobromination.
The Chemistry: The target molecule is prone to losing
to form Ethyl cyclobut-1-enecarboxylate . This is thermodynamically driven by the formation of a conjugated system (ester + alkene) which outweighs the ring strain.
Corrective Actions:
Check Reaction Time: Do not "cook" the reaction. In NBS brominations, once the starting material is consumed, the product begins to degrade. Monitor via GC/TLC every 30 minutes.
Workup pH: The elimination is base-catalyzed. If you wash with strong base (e.g.,
) to remove succinimide, you will trigger elimination.
Protocol Adjustment: Use saturated
(mild) or simply filter off the succinimide and wash with water.
Distillation Hazard: If purifying by distillation, keep the pot temperature below 100°C . Use high vacuum (<5 mmHg) to lower the boiling point. Prolonged heating at atmospheric pressure guarantees elimination.
Ticket #2: "The reaction won't start (Refluxing with no color change)."
Diagnosis: Radical Initiation Failure.
The Chemistry: Radical reactions require an initiation event. If the solution stays orange/red (color of
or unreacted NBS impurities) and doesn't turn pale yellow/white (succinimide formation), the chain reaction hasn't propagated.
Corrective Actions:
Oxygen Exclusion: Oxygen is a radical scavenger. Did you degas the solvent?
Protocol Adjustment: Sparge the solvent with Argon/Nitrogen for 15 minutes before adding AIBN.
Water Content: NBS degrades to
and succinimide in the presence of water, which can kill the radical chain or catalyze ring opening. Use anhydrous solvents ( is classic, but Acetonitrile/Benzene are modern alternatives).
Initiator Quality: AIBN has a shelf life. If it is not evolving
gas upon heating, add a fresh "pinch" of initiator.
Ticket #3: "I have linear impurities (ring opening)."
Diagnosis: Acid-Catalyzed or Radical Ring Opening.
The Chemistry: Cyclobutane rings have ~26 kcal/mol of strain. In the presence of strong acid (
generated during the reaction) or high thermal energy, the ring can cleave.
Corrective Actions:
HBr Scavenging: In the NBS protocol,
is a byproduct. Adding a weak base like solid or Epichlorohydrin (acid scavenger) to the reaction mixture can prevent acid-catalyzed ring opening.
Light Control: If using photo-initiation (lamp) instead of thermal initiation (AIBN), ensure the UV intensity isn't excessive, which can promote Norrish Type I cleavage of the ester.
Optimized Synthetic Protocol (NBS Route)
Safety Warning: Ethyl 1-bromocyclobutanecarboxylate is a lachrymator (tear gas) and vesicant. Handle only in a fume hood.
Step-by-Step Methodology:
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a reflux condenser and a drying tube (
).
Solvent Prep: Dissolve Ethyl cyclobutanecarboxylate (1.0 eq) in
(or Chlorobenzene for greener chemistry) [Concentration: 0.5 M].
Technical Support Center: Purification of Ethyl 1-bromocyclobutanecarboxylate
Prepared by: Senior Application Scientist This guide provides in-depth technical support for the purification of Ethyl 1-bromocyclobutanecarboxylate via column chromatography. It is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist
This guide provides in-depth technical support for the purification of Ethyl 1-bromocyclobutanecarboxylate via column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this reactive intermediate. The information synthesizes established chromatographic principles with practical, field-proven insights to ensure procedural success and product integrity.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of Ethyl 1-bromocyclobutanecarboxylate. Each problem is analyzed from cause to solution, emphasizing the chemical principles at play.
Problem 1: Low or No Yield of Product After Column Chromatography
Symptoms:
The collected fractions show very little or no desired product upon analysis (TLC, GC-MS, NMR).
A significant amount of baseline material is observed on the analytical TLC plate of the column fractions.
The silica gel at the top of the column may develop a yellow or brown discoloration during the run.
Causality Analysis:
Ethyl 1-bromocyclobutanecarboxylate is a reactive α-bromo ester.[1] The ester functional group is susceptible to hydrolysis, and the bromine atom can be eliminated or substituted. Standard silica gel is acidic (due to silanol groups, Si-OH) and can catalyze the degradation of sensitive compounds.[2] The acidic surface can promote hydrolysis of the ester to 1-bromocyclobutanecarboxylic acid or other side reactions.[1][3][4] The compound is also noted to be light and heat sensitive, which can exacerbate degradation on the column.[1][5]
Solutions:
Deactivate the Stationary Phase: The most critical step is to mitigate the acidity of the silica gel.
Method: Prepare a slurry of silica gel in your starting eluent. Add 1% triethylamine (Et₃N) or another non-nucleophilic, volatile base relative to the volume of the eluent. Swirl thoroughly and allow it to equilibrate before packing the column. This neutralizes the acidic sites.
Alternative: Use commercially available neutral alumina as the stationary phase, though this may require re-optimization of the solvent system.
Minimize Residence Time: The longer the compound is in contact with the silica, the greater the chance of degradation.
Method: Use "flash" chromatography with positive air or nitrogen pressure to accelerate the elution. Avoid slow, gravity-fed columns. Ensure your solvent system is optimized for an Rf value of approximately 0.25-0.35 to ensure the compound elutes efficiently without excessive solvent usage.[6]
Control Temperature: If possible, run the column in a cold room or use a jacketed column with a cooling circulator to minimize heat-induced degradation.
Problem 2: Poor Separation of Product from Starting Material (Ethyl Cyclobutanecarboxylate)
Symptoms:
TLC analysis of the collected fractions shows co-elution of the product and a slightly less polar spot, corresponding to the starting material.
NMR analysis of the purified product reveals contamination with ethyl cyclobutanecarboxylate.
Causality Analysis:
The product, Ethyl 1-bromocyclobutanecarboxylate, is structurally similar to the starting material from a typical synthesis (e.g., radical bromination of ethyl cyclobutanecarboxylate).[5] The primary difference in polarity comes from the addition of the bromine atom. While the product is more polar, the difference may not be substantial, leading to close Rf values and difficult separation.
Solutions:
Optimize the Eluent System: A standard Hexane/Ethyl Acetate system may not provide sufficient resolution.[7]
TLC Scouting: Methodically test various solvent systems. A highly non-polar system is often required. A documented successful system for this compound is Petroleum Ether/Ethyl Acetate (100:1) .[5] Start with this and similar ratios (e.g., 150:1, 99:1).
Alternative Solvents: Explore different solvent selectivities.[7] For instance, substituting hexane with heptane or adding a small percentage of dichloromethane (DCM) or toluene to the hexane mobile phase can alter the interactions with the stationary phase and improve separation.
Goal: Aim for a clear separation (ΔRf ≥ 0.1) between the product and starting material spots on the TLC plate.[6]
Improve Column Packing and Loading: A poorly packed column or improper sample loading leads to broad bands and poor resolution.
Packing: Use the slurry method to pack a homogenous, bubble-free column bed.
Loading: Use the "dry loading" technique.[8] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or diethyl ether), add a small amount of silica gel (a few times the mass of your crude product), and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your column bed. This ensures the sample starts as a very narrow, concentrated band.
Problem 3: Product Fractions are Contaminated with Succinimide
Symptoms:
NMR of the product shows signals corresponding to succinimide.
TLC analysis shows a very polar impurity that remains at the baseline in non-polar eluents but may streak in more polar systems.
Causality Analysis:
If the product was synthesized using N-bromosuccinimide (NBS), the succinimide byproduct is a common impurity.[5] Succinimide is significantly more polar than the target compound due to its amide functional group.
Solutions:
Aqueous Workup: Before chromatography, perform a thorough aqueous workup of the crude reaction mixture.
Method: After the reaction, quench with water and extract the product into a non-polar organic solvent (e.g., ethyl acetate, ether). Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.[5] Succinimide has some water solubility, which will be enhanced by the basic wash. This removes the bulk of the impurity before the column.
Chromatographic Removal: Succinimide is very polar and will adhere strongly to the silica gel.
Method: Elute the column with the optimized non-polar solvent system (e.g., 100:1 Petroleum Ether/EtOAc). The product will elute, while the succinimide will remain adsorbed at the top of the column. There is no need to elute the succinimide; it can be discarded with the column silica.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and eluent for purifying Ethyl 1-bromocyclobutanecarboxylate?A1: The standard stationary phase is silica gel (60 Å, 230-400 mesh). However, due to the compound's sensitivity to acid, it is highly recommended to use silica gel that has been neutralized by adding ~1% triethylamine to the eluent.[2] The recommended starting eluent is a very non-polar mixture, such as 100:1 Petroleum Ether/Ethyl Acetate .[5] The optimal ratio must be determined by preliminary TLC analysis, aiming for a product Rf of 0.25-0.35.[6]
Q2: How can I visualize Ethyl 1-bromocyclobutanecarboxylate on a TLC plate?A2: The compound lacks a strong chromophore for UV visualization at 254 nm. Therefore, you must use a chemical stain. A potassium permanganate (KMnO₄) stain is effective. The compound will appear as a yellow spot on a purple background. Vanillin or p-anisaldehyde stains can also be used.
Q3: My product appears as a colorless to pale yellow liquid. Is the yellow tint an impurity?A3: While the pure compound is typically described as a colorless liquid, a pale yellow tint is common and not necessarily indicative of significant impurity.[1] However, a dark yellow or brown color suggests degradation. This can occur if the compound is exposed to light, heat, or acidic conditions for prolonged periods.[1][5] Proper storage at 2-8°C under an inert atmosphere is recommended.[5][9][10]
Q4: What are the common impurities I should expect from a synthesis using NBS?A4: The primary impurities from a radical bromination of ethyl cyclobutanecarboxylate with NBS are:
Ethyl cyclobutanecarboxylate: Unreacted starting material. Elutes slightly before the product.
Succinimide: The byproduct from NBS. Highly polar and will stick to the silica column.
Dibrominated species: Potentially formed if excess NBS is used. These would be more polar than the desired product and elute later.
Q5: Can I use reverse-phase chromatography for this purification?A5: While technically possible, normal-phase chromatography is the standard and most cost-effective method for this type of small-molecule purification. Reverse-phase HPLC could be used for analytical purposes or very small-scale purification, likely with an acetonitrile/water mobile phase.[11] However, for preparative scales typical in synthesis, normal-phase flash chromatography is the method of choice.
Quantitative Data and Protocols
Table 1: Recommended Chromatographic Parameters
Parameter
Recommendation
Rationale & Notes
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for normal-phase chromatography.
Stationary Phase Additive
1% Triethylamine (v/v) in eluent
Crucial for neutralizing acidic sites to prevent product degradation.
Eluent System
Petroleum Ether / Ethyl Acetate
A common, effective non-polar/polar solvent system.[12]
Starting Eluent Ratio
100:1 (Pet. Ether:EtOAc)
Documented starting point.[5] Adjust based on TLC.
Target TLC Rf
0.25 - 0.35
Provides a good balance between separation and elution time.[6]
Sample Loading
Dry Loading
Minimizes band broadening and improves resolution.[8]
Elution Mode
Flash Chromatography (Positive Pressure)
Reduces column residence time, minimizing degradation.
Protocol: Step-by-Step Purification Workflow
TLC Analysis:
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
Spot on a silica TLC plate.
Develop the plate in a chamber with the chosen eluent system (e.g., 100:1 Pet. Ether/EtOAc).
Visualize with a KMnO₄ stain.
Adjust the eluent ratio until the product Rf is in the 0.25-0.35 range and well-separated from impurities.
Column Preparation:
Select an appropriate size glass column.
Prepare the eluent mixture, adding 1% triethylamine.
Prepare a silica slurry in the eluent.
Pour the slurry into the column and use positive pressure to pack the bed firmly and evenly.
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[8]
Sample Loading (Dry Method):
Dissolve the crude product in a minimal volume of a volatile solvent.
Add silica gel (2-3x the mass of the crude product) and mix.
Gently remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.
Carefully add the powder onto the sand layer in the column.
Elution and Fraction Collection:
Carefully add the eluent to the column.
Apply positive pressure (air or nitrogen) to achieve a steady flow rate. Do not let the column run dry.[8]
Collect fractions in test tubes or vials.
Monitor the elution progress by periodically taking TLC spots from the collected fractions.
Product Isolation:
Analyze all fractions by TLC.
Combine the fractions that contain the pure product.
Remove the solvent from the combined fractions using a rotary evaporator.
Place the resulting oil under high vacuum to remove any residual solvent or triethylamine.
Obtain the final mass and characterize the product (NMR, etc.).
Workflow Visualization
Caption: Workflow for the purification of Ethyl 1-bromocyclobutanecarboxylate.
References
SIELC. (n.d.). Separation of Ethyl cyclobutanecarboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
ResearchGate. (2016, July 20). Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla)?. Retrieved from [Link]
ResearchGate. (2009). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method. Retrieved from [Link]
Royal Society of Chemistry. (2005). Studies of the hydrolysis of ethyl and tert-butyl phosphonates covalently bonded to silica xerogels. Journal of Materials Chemistry. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
SciSpace. (2009). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Retrieved from [Link]
National Institutes of Health. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. Retrieved from [Link]
MDPI. (2012). Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. Retrieved from [Link]
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
Technical Support Center: Optimizing Yield for the Synthesis of Ethyl 1-bromocyclobutanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-bromocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Ethyl 1-bromocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Introduction
Ethyl 1-bromocyclobutanecarboxylate is a valuable building block in medicinal chemistry and organic synthesis.[1] Its preparation, typically via radical bromination of ethyl cyclobutanecarboxylate, can present challenges that affect both yield and purity. This guide provides a comprehensive resource to address these issues systematically.
Reaction Overview: Radical Bromination
The most common and efficient method for the synthesis of Ethyl 1-bromocyclobutanecarboxylate is the radical bromination of ethyl cyclobutanecarboxylate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
Caption: General workflow for the synthesis of Ethyl 1-bromocyclobutanecarboxylate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of Ethyl 1-bromocyclobutanecarboxylate.
Issue 1: Low or No Product Formation
Question: I have followed the protocol, but my reaction yield is very low, or I see no product at all. What could be the cause?
Answer: Low or no product formation can stem from several factors related to the reagents and reaction conditions. Here’s a systematic approach to troubleshoot this issue:
Initiator Decomposition: AIBN, the radical initiator, decomposes upon heating (typically >60 °C) to generate the necessary radicals.[2] Ensure your reaction temperature is adequate for AIBN decomposition (the provided protocol suggests 80 °C).[3] If the temperature is too low, the initiation of the radical chain reaction will be inefficient. Conversely, excessively high temperatures can lead to unwanted side reactions.
Quality of NBS: N-bromosuccinimide can degrade over time, especially if exposed to moisture or light. Impure NBS may appear yellowish and can lead to unreliable results.[4] It is recommended to use freshly opened or purified NBS. You can purify commercial NBS by recrystallization from water.[4]
Inhibitors in Starting Material: Your starting material, ethyl cyclobutanecarboxylate, may contain inhibitors from its synthesis or storage. Passing the starting material through a short plug of alumina can remove these inhibitors.
Degassing of Solvent: Oxygen can quench radical reactions. While not always strictly necessary for this specific reaction, if you are experiencing persistent low yields, degassing your solvent (e.g., carbon tetrachloride) by bubbling nitrogen or argon through it for 15-20 minutes before starting the reaction can be beneficial.
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, and purification is proving difficult. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common issue in radical reactions. Here are the most probable side products and strategies to mitigate their formation:
Dibromination: The most likely side product is the dibrominated species, ethyl 1,3-dibromocyclobutanecarboxylate. This occurs when the desired product reacts further with NBS.
Solution: To minimize dibromination, use a controlled stoichiometry of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often optimal. Adding the NBS portion-wise over the course of the reaction can also help maintain a low concentration of the brominating agent, thus favoring monobromination.
Solvent Participation: If you are using a solvent that can be halogenated, such as other hydrocarbons, you may see byproducts from the solvent's reaction. Carbon tetrachloride is a good choice as it is relatively inert under these conditions.
AIBN-derived Byproducts: The decomposition of AIBN produces isobutyronitrile radicals.[5] These can couple to form tetramethylsuccinonitrile (TMSN), which can be an impurity.
Solution: These byproducts are typically removed during column chromatography.
Hydrolysis of the Ester: The ester functionality is susceptible to hydrolysis, especially during the workup if acidic or basic conditions are prolonged.[1] This would result in the formation of 1-bromocyclobutanecarboxylic acid.
Solution: During the aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize any acidic byproducts and keep the contact time brief.[3] Ensure the organic layers are thoroughly dried before solvent evaporation.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to get a pure product after column chromatography. What are the common challenges and how can I optimize the purification?
Answer: Purifying Ethyl 1-bromocyclobutanecarboxylate can be challenging due to the presence of structurally similar impurities and the product's sensitivity.
Removal of Succinimide: The main byproduct of the reaction is succinimide. While it has some solubility in organic solvents, a significant portion can be removed during the workup.
Optimization: After quenching the reaction with water, perform a wash with a saturated sodium bicarbonate solution followed by water.[3] This helps to remove the majority of the succinimide. If succinimide precipitates during the reaction, it can be filtered off before the workup.
Column Chromatography:
Eluent System: A common eluent system for this purification is a mixture of petroleum ether and ethyl acetate.[3] A gradient elution, starting with a low polarity (e.g., 100% petroleum ether) and gradually increasing the polarity with ethyl acetate, will provide the best separation. The starting material (ethyl cyclobutanecarboxylate) is less polar than the product, and any dibrominated side products will be more polar.
TLC Analysis: Carefully monitor the fractions by TLC to identify and combine the pure product fractions. Staining with potassium permanganate can help visualize the spots.
Product Instability: As mentioned, the product can be sensitive to light and heat.
Recommendation: Perform the purification as quickly as possible and avoid prolonged exposure to strong light. When concentrating the purified fractions, use a rotary evaporator at a moderate temperature. For long-term storage, keep the product in a dark, refrigerated, and inert atmosphere.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction?
A1: The reaction is typically carried out at the reflux temperature of the solvent, which is often carbon tetrachloride (boiling point: 77 °C). The provided protocol specifies 80 °C.[3] This temperature is sufficient to induce the decomposition of AIBN and initiate the radical chain reaction.
Q2: Can I use a different solvent?
A2: Yes, other non-polar solvents that are inert to radical bromination can be used, such as cyclohexane or benzene. However, carbon tetrachloride is a classic choice for these reactions. It's important to choose a solvent with a boiling point that allows for efficient AIBN decomposition.
Q3: Is an inert atmosphere necessary?
A3: While not always strictly required for a successful reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can improve the yield and reproducibility by preventing oxygen from inhibiting the radical chain reaction.
Q4: What is the expected yield for this synthesis?
A4: With an optimized protocol, yields can be quite good. The referenced procedure reports a yield of approximately 60% after purification.[3] However, yields can vary depending on the scale of the reaction and the purity of the reagents.
Q5: Are there alternative methods for synthesizing Ethyl 1-bromocyclobutanecarboxylate?
A5: Yes, an alternative route involves the alpha-bromination of cyclobutanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification.[6][7][8] The HVZ reaction typically uses PBr₃ and Br₂ to form the α-bromo acyl bromide, which is then reacted with ethanol to yield the desired ester.[9] This method can be advantageous if the starting material is the carboxylic acid.
Optimized Experimental Protocol
This protocol is based on a reported procedure with added insights for optimization.[3]
Materials:
Ethyl cyclobutanecarboxylate
N-Bromosuccinimide (NBS), recrystallized
Azobisisobutyronitrile (AIBN)
Carbon tetrachloride (CCl₄), anhydrous
Ethyl acetate
Petroleum ether
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Procedure:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyclobutanecarboxylate (1.0 eq) and anhydrous carbon tetrachloride.
Reagent Addition: Add recrystallized N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the flask.
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching and Workup:
Cool the reaction mixture to room temperature.
Quench the reaction by adding water.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table:
Parameter
Recommended Value/Condition
Rationale
NBS Stoichiometry
1.05 - 1.1 equivalents
Minimizes dibromination while ensuring complete conversion.
Common Organic Chemistry, Azobisisobutyronitrile (AIBN). [Link]
Baran Lab, Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
ResearchGate, Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Selectivity Control & Over-Bromination Mitigation in Cyclobutane Functionalization
Executive Summary & Scope
Audience: Medicinal Chemists & Process Development Scientists.
The Challenge:
Cyclobutane rings are increasingly utilized in drug discovery as bioisosteres for gem-dimethyl groups or to introduce conformational rigidity. However, functionalizing these scaffolds via radical bromination (e.g., Wohl-Ziegler) presents a unique thermodynamic paradox:
Ring Strain (~26.3 kcal/mol): Makes the ring susceptible to radical ring-opening (cleavage) if temperatures are uncontrolled.
Radical Stabilization: In cyclobutyl-aromatic systems (e.g., cyclobutylbenzene), the benzylic radical is highly stabilized, making the product (benzyl bromide) prone to a second bromination event (gem-dibromination), often faster than the starting material reacts.
This guide provides the protocols to enforce mono-bromination selectivity and prevent ring fragmentation .
Diagnostic Matrix: Identify Your Failure Mode
Before altering your protocol, identify the specific type of "over-reaction" you are observing via GC-MS or NMR.
Symptom
Diagnosis
Root Cause
Immediate Fix
Product is Gem-Dibromide
Over-Bromination
Product is more reactive than starting material; High local .
Switch to "Starvation Kinetics" (See Module 3).
Linear Alkenyl Bromides
Ring Opening
Thermal limit exceeded; -scission of cyclobutyl radical.
Lower temp (<60°C); Use photochemical initiation (LED).
Vicinal Dibromide
Ionic Addition
High concentration; Reaction shifted from radical to ionic.
Add solid base scavenger ( or ).
Low Conversion
Radical Quenching
leaks or impure NBS (yellow/brown).
Degas solvent; Recrystallize NBS (must be white).
The Mechanistic Core (The "Why")
To prevent over-bromination, you must exploit the Goldfinger Mechanism .
The Selectivity Paradox
In standard radical bromination, the reaction rate depends on the stability of the radical intermediate.
Step 1 (Desired):
Step 2 (Product Formation):
The Problem: If
(the product) forms a radical that is more stable than the starting radical (common in benzylic systems), the reaction will consume the product to form the gem-dibromide ().
The Solution: The Goldfinger Control
You must keep the concentration of molecular bromine (
Critical Control Point: If you allow HBr to accumulate, it accelerates
release, leading to a "bromine spike" that causes over-bromination and ionic side reactions.
Visualization: Competing Pathways
The following diagram illustrates the decision points where the reaction diverges into over-bromination or ring opening.
Caption: Reaction pathway analysis showing the divergence between the desired Goldfinger cycle (Green) and the thermodynamic sinks of ring opening or poly-bromination (Red).
Experimental Protocol: The "Starvation" Method
This protocol is designed to force mono-selectivity by starving the reaction of excess bromine and stopping before the product competes for radicals.[3]
Why? As starting material depletes, the statistical probability of the radical attacking the product (mono-bromide) increases exponentially. It is cheaper to recycle unreacted starting material than to separate the gem-dibromide.
Workup:
Filter off succinimide and carbonate.
Wash with dilute
(removes trace ).
Evaporate solvent. Distill or Column immediately (cyclobutyl bromides are often unstable on silica—use neutral alumina if possible).
Troubleshooting FAQs
Q: I am seeing ring-opened products (1-bromo-3-butene derivatives). How do I stop this?A: This is a thermodynamic issue. The cyclobutyl radical releases strain energy by opening.
Fix 1: Lower the temperature. Switch from thermal reflux to photochemical bromination (0°C to 20°C).
Fix 2: Increase the concentration of NBS slightly (or use a more reactive bromine source like DBDMH) to trap the cyclobutyl radical faster than it can ring-open. (Note: This risks over-bromination, so balance is key).
Q: My reaction stalls at 50% conversion.A: The HBr scavenger (
) might be working too well. The Goldfinger mechanism needs trace HBr to generate the active species from NBS.
Fix: Add 1-2 drops of HBr (48% aq) or initiate with a tiny crystal of
to kickstart the chain.
Q: Can I use the Hunsdiecker reaction (Ag salts) instead?A: Yes, for cyclobutanecarboxylic acids. However, the classic Hunsdiecker requires dry silver salts (explosive risk).
Recommendation: Use the Cristol-Firth modification (Mercury(II) oxide +
Alkyl Bromide Purification: A Technical Support Center
Welcome to the Technical Support Center for Alkyl Bromide Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity alk...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Alkyl Bromide Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity alkyl bromides. Alkyl bromides are foundational building blocks in organic synthesis, but their purification is often non-trivial due to their reactivity and the nature of common synthetic impurities.
This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt procedures to your specific needs. We will explore common issues in a practical question-and-answer format, provide validated step-by-step protocols, and offer expert insights to ensure the integrity of your experiments.
Part 1: Troubleshooting & FAQs - Common Purification Challenges
This section addresses the most frequent issues encountered during the workup and purification of alkyl bromides.
FAQ 1: Identifying and Removing Common Impurities
Question: I've just completed my synthesis. What are the most likely impurities in my crude alkyl bromide?
Answer: The impurity profile of your crude product is directly linked to your synthetic method. For the common preparation from an alcohol using HBr and a strong acid catalyst like H₂SO₄, the primary impurities include:
Unreacted Starting Alcohol: The conversion is an equilibrium process, so some starting material often remains.[1]
Dialkyl Ether: Formed via a side reaction where the starting alcohol acts as a nucleophile, attacking another protonated alcohol molecule.[1][2]
Free Bromine (Br₂): Concentrated sulfuric acid can oxidize bromide ions (from HBr or NaBr) to elemental bromine, which imparts a yellow, orange, or brown color to the organic layer.[2][3]
Acidic Residues: Traces of HBr and H₂SO₄ are often carried over.
Sulfur Dioxide (SO₂): A gaseous byproduct from the oxidation of bromide by sulfuric acid, which can dissolve in the product.[2]
Alkenes: For secondary and tertiary alcohols, the acidic and heated conditions can promote E1 elimination, leading to alkene byproducts.[4]
Question: My organic layer is brown/orange after the reaction. How do I remove the color?
Answer: The color is almost certainly due to dissolved elemental bromine (Br₂). This is a common issue, especially when using the H₂SO₄/NaBr method.[2][3] Bromine is an oxidizing agent and can interfere with subsequent reactions, such as Grignard formations.
To remove it, you should perform a reductive wash. The most common and effective reagents are:
Aqueous Sodium Thiosulfate (Na₂S₂O₃): Typically a 5-10% solution. Thiosulfate reduces Br₂ to colorless bromide ions (Br⁻).[5] You will see the color of your organic layer disappear during this wash.[6]
Aqueous Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): These also effectively reduce bromine to bromide.
Pro-Tip: Always wash with a reducing agent before neutralizing with a base like sodium bicarbonate. If you add bicarbonate first, the bromine can disproportionate under basic conditions, which can complicate the workup.
Question: How can I effectively remove unreacted alcohol and dialkyl ether byproducts?
Answer: These are common, non-acidic impurities that cannot be removed by a simple bicarbonate wash. The classic and most effective method for primary and some secondary alkyl bromides is a wash with cold, concentrated sulfuric acid.[1][7]
The Chemistry Behind the Wash:
Alcohols and ethers are Lewis bases and are protonated by the strong acid.
The resulting oxonium ions are highly polar and will be extracted into the sulfuric acid layer.
Alkyl bromides are significantly less basic and remain in the organic phase.
Caution: This method is not suitable for tertiary alkyl bromides or those prone to rearrangement, as the strongly acidic conditions can promote elimination or carbocation rearrangement.[1][4] For sensitive substrates, careful fractional distillation or chromatography are the preferred methods.
Below is a summary table for selecting the appropriate aqueous wash to remove common impurities.
Impurity Type
Specific Impurity
Recommended Washing Solution
Purpose of Wash
Acidic
HBr, H₂SO₄
Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Carbonate (Na₂CO₃)
Neutralizes residual acids, quenching the reaction.[2]
Oxidizing
Elemental Bromine (Br₂)
10% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃)
Reduces colored Br₂ to colorless and water-soluble Br⁻.[5][6]
Polar/Protic
Unreacted Alcohol
Water, Brine (sat. NaCl)
Removes the bulk of water-soluble starting material.
Non-polar
Dialkyl Ether, residual Alcohol
Cold, Concentrated H₂SO₄
Sulfonates/protonates impurities, extracting them into the acid layer.[1]
Question: I'm trying to wash my crude product, but I've formed a persistent emulsion. How can I break it?
Answer: Emulsions are common when washing crude reaction mixtures, especially if tars or other high-molecular-weight byproducts are present. Here are several techniques to break an emulsion, starting with the simplest:
Time and Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes the layers will separate on their own.
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the organic layer.
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. You can also try gently stirring the emulsion with a glass rod.
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a powder funnel. This can help to break up the microscopic droplets.
Change the Solvent: If possible, adding a small amount of a different organic solvent (like diethyl ether) can sometimes alter the phase dynamics enough to promote separation.
Question: My alkyl bromide seems to be co-distilling with an impurity. What should I do?
Answer: This typically occurs when an impurity has a boiling point very close to your product, forming an azeotrope, or when your distillation setup is inefficient.
Improve Distillation Efficiency: First, ensure you are using an efficient setup. For close-boiling impurities, a fractional distillation column (e.g., a Vigreux or packed column) is necessary. Ensure your column is well-insulated to maintain the temperature gradient.
Vacuum Distillation: Reducing the pressure will lower the boiling points of both your product and the impurity. This can sometimes increase the boiling point difference between the two, allowing for a better separation. It is also essential for high-boiling alkyl bromides to prevent thermal decomposition.[8]
Chemical Treatment: Consider if the impurity can be chemically altered. For example, if the impurity is a residual alcohol, a pre-distillation wash with concentrated H₂SO₄ will convert it to a non-volatile salt.[1] A patented method for industrial purification involves adding a nonvolatile epoxide during distillation to scavenge acidic impurities.[9][10]
Question: When is column chromatography a good choice for purifying alkyl bromides?
Answer: Flash column chromatography is generally used when other methods fail or are impractical.[11] Specific scenarios include:
Non-volatile Products: For high-molecular-weight alkyl bromides that cannot be distilled.
Thermally Sensitive Compounds: For compounds that decompose even under vacuum distillation.
Separating Isomers: When you need to separate structural isomers or stereoisomers with very similar boiling points.
Removing Stubborn Impurities: For removing byproducts with similar polarity and volatility to your product, such as triphenylphosphine oxide (TPPO) if you used an Appel-type reaction.[8]
Pro-Tip: Alkyl bromides can be somewhat unstable on silica gel. It's advisable to use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM) and run the column quickly. Sometimes, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent degradation of sensitive substrates.
FAQ 3: Stability and Storage
Question: I successfully purified my alkyl bromide, but it's turning yellow/brown in storage. Why is this happening and how can I prevent it?
Answer: Alkyl bromides, particularly secondary, tertiary, allylic, and benzylic ones, can be unstable over time. The discoloration is typically due to the formation of elemental bromine via decomposition.[12]
Degradation Pathways:
Light-Induced Radical Decomposition: UV light can cause homolytic cleavage of the C-Br bond, initiating a radical chain reaction that liberates Br₂.[12]
Hydrolysis: Reaction with atmospheric moisture can slowly hydrolyze the alkyl bromide back to the corresponding alcohol and HBr.[13] The HBr can then be oxidized to Br₂.
Elimination: Over time, trace impurities can promote the elimination of HBr to form an alkene.
Best Practices for Storage:
Store in the Dark: Use an amber glass bottle to protect it from light.
Store Cold: Keep it in a refrigerator (2-8 °C) or freezer (-20 °C), depending on its freezing point.[12]
Store Under Inert Atmosphere: For highly sensitive compounds, flushing the bottle with argon or nitrogen before sealing can prevent moisture and oxygen-driven degradation.
Add a Stabilizer: For commercial preparations, small amounts of stabilizers like copper turnings or silver foil are sometimes added to scavenge radicals and acidic byproducts.
Part 2: Validated Purification Protocols
This section provides detailed, step-by-step methodologies for the key purification workflows discussed above.
Protocol 1: General Aqueous Workup and Washing of a Crude Alkyl Bromide
This protocol outlines a robust sequence for removing the most common impurities from a crude reaction mixture derived from an alcohol and HBr/H₂SO₄.
Caption: Decision logic for collecting fractions during distillation.
Methodology:
Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of a size such that your crude product fills it to about one-half to two-thirds of its volume. Add a few boiling chips or a magnetic stir bar. Attach a fractionating column (e.g., Vigreux) and fit it with a distillation head, thermometer, condenser, and receiving flask.
Heating: Begin heating the flask gently using a heating mantle. If stirring, ensure a steady rate.
Equilibration: Watch for the vapor to rise slowly up the column. A "reflux ring" of condensing vapor should be visible. Allow this ring to climb slowly to the top of the column to ensure the temperature gradient is established and proper separation occurs.
Foreshot: The first liquid to distill over (the "foreshot") will be low-boiling impurities (e.g., residual solvent). The thermometer reading will be low and may fluctuate. Collect this in a separate receiving flask and discard it.
Product Fraction: When the temperature at the distillation head stabilizes at the known boiling point of your alkyl bromide, switch to a clean, pre-weighed receiving flask. Collect the distillate as long as the temperature remains constant (± 1-2 °C).
End of Distillation: If the temperature begins to drop (because there is no more product to distill) or rise sharply (as higher-boiling impurities begin to distill), stop the distillation.
Analysis: Determine the weight and yield of your purified product. Purity should be assessed by GC, NMR, or other appropriate analytical techniques.
References
Kamm, O., & Marvel, C. S. (1921). Alkyl and Alkylene Bromides. Organic Syntheses, 1, 3. [Link]
Levy, A. B. (2013). U.S. Patent No. 8,492,598. Washington, DC: U.S. Patent and Trademark Office.
Organic Syntheses. (n.d.). ACS Division of Organic Chemistry. Retrieved February 12, 2026. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of alkyl bromides. . Retrieved February 12, 2026. [Link]
Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]
Clark, J. (2023). Synthesis of Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]
Jenkins, G. L., & Kellett, J. C., Jr. (1962). A Synthetic Procedure for Secondary Bromides from Alcohols. The Journal of Organic Chemistry, 27(2), 624–625. [Link]
Mill, T. (2015). Answer to "Are alkyl bromides susceptible to hydrolysis?". ResearchGate. [Link]
Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research, 7(4), 568–569. [Link]
Kirchhoff, J. H., et al. (2002). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
Tsang, W. (2000). Thermal decomposition of 2-bromopropene, and 2-chloropropene. National Institute of Standards and Technology. [Link]
Papo, A., & Romano, U. (1992). U.S. Patent No. 5,138,110. Washington, DC: U.S. Patent and Trademark Office.
Moravek. (n.d.). How Is Chromatography Used for Purification?. Moravek, Inc. Retrieved February 12, 2026. [Link]
Proprep. (n.d.). How is an alkyl bromide synthesized, and what are the common reagents and reaction conditions used?. proprep.com. Retrieved February 12, 2026. [Link]
Zaragoza, F. (2020). Alcohols to Alkyl Bromides, Part 1. YouTube. [Link]
Reusch, W. (n.d.). Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]
Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Scribd. Retrieved February 12, 2026. [Link]
Various Authors. (2020). How to remove bromine from a reaction mixture?. Quora. [Link]
He, G., et al. (2018). Alkyl Bromide as Precursor of Initiating Dormant Species in Organocatalyzed Living Radical Polymerization. ACS Macro Letters, 7(9), 1047–1052. [Link]
stability of Ethyl 1-bromocyclobutanecarboxylate under reaction conditions
Topic: Stability & Reaction Optimization Guide Executive Summary & Compound Profile Ethyl 1-bromocyclobutanecarboxylate is a specialized building block primarily used to introduce the cyclobutane ring into pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Reaction Optimization Guide
Executive Summary & Compound Profile
Ethyl 1-bromocyclobutanecarboxylate is a specialized building block primarily used to introduce the cyclobutane ring into pharmaceutical scaffolds. Its utility is defined by the 1-bromo-1-ester motif, which creates a quaternary carbon center upon functionalization.
However, this structural advantage introduces specific stability challenges. The steric bulk at the 1-position inhibits standard SN2 pathways, while the ring strain of the cyclobutane moiety (~26 kcal/mol) makes the system susceptible to ring-opening or elimination under forcing conditions.
Operational Limit: The compound is thermally stable up to ~100 °C for short durations (e.g., during reflux in THF).
Decomposition Risk: Prolonged heating above 120 °C, especially at atmospheric pressure, promotes dehydrobromination (elimination of HBr) to form Ethyl cyclobut-1-enecarboxylate .
Distillation: Always distill under reduced pressure (<15 mmHg). Attempting atmospheric distillation will result in significant charring and yield loss.
B. Chemical Compatibility
Bases (Strong):HIGH RISK. Treatment with strong bases (e.g., NaOEt, LDA, t-BuOK) favors E2 elimination over substitution due to the steric hindrance at the quaternary carbon.
Nucleophiles:
SN2: Effectively blocked. The 1-position is tertiary-like (quaternary center).
SN1: Possible in polar protic solvents, but competes with ring expansion/contraction rearrangements.
Metals (Zn, Mg):EXCELLENT. The C-Br bond is highly activated for oxidative insertion. This is the primary mode of reactivity (Reformatsky reaction).
Troubleshooting Guide: Common Failure Modes
Scenario 1: "My Reformatsky reaction failed to initiate."
Diagnosis: The C-Br bond in this molecule is sterically shielded, making zinc insertion slower than with linear bromoesters.
Root Cause: Passivated zinc surface or traces of moisture.
Solution:
Activation: Do not use standard zinc dust. Use Rieke Zinc or activate commercial zinc dust by washing with dilute HCl, then water, ethanol, acetone, and drying under vacuum.
Initiator: Add 1-2 mol% of TMSCl (Trimethylsilyl chloride) or 1,2-Dibromoethane to the zinc suspension before adding the substrate.
Temperature: Initiate the reaction at slightly elevated temperature (40–50 °C) before cooling to control the exotherm.
Scenario 2: "I observe a new spot on TLC with lower R_f, but it's not my product."
Diagnosis: Hydrolysis of the ester.
Root Cause: Presence of water in the solvent or unneutralized silica gel during purification.
Solution:
Ensure all solvents (THF, Toluene) are anhydrous.
The ester linkage is susceptible to acid/base hydrolysis. If the spot is the carboxylic acid (1-bromocyclobutanecarboxylic acid), it will streak on silica.
Scenario 3: "Yield is low, and NMR shows olefinic protons."
Diagnosis: Elimination side-reaction.
Root Cause: Reaction temperature too high or basic impurities present.
Solution:
The formation of ethyl cyclobut-1-enecarboxylate is irreversible.
Protocol Adjustment: Lower reaction temperature. If using a base, switch to a non-nucleophilic, bulky base or avoid basic conditions entirely by using organometallic coupling (Reformatsky).
Visualizing Reactivity & Degradation
The following diagram maps the critical pathways for Ethyl 1-bromocyclobutanecarboxylate. Note the divergence between the desired Metal Insertion (Reformatsky) and the undesired Elimination/Hydrolysis pathways.
Figure 1: Reaction landscape of Ethyl 1-bromocyclobutanecarboxylate. Green paths indicate desired synthetic utility; red paths indicate instability/side reactions.
Zinc Activation: Flame-dry a 3-neck flask under Argon. Add activated Zn dust and cover with anhydrous THF.
Initiation: Add TMSCl. Stir for 15 mins at RT.
Addition: Add a solution of the aldehyde and bromoester in THF dropwise over 30 minutes. Note: Co-addition prevents the bromoester from pooling and undergoing side reactions.
Reflux: Heat the mixture to mild reflux (65 °C) for 2–4 hours. Monitor consumption of the bromoester by GC or TLC.
Quench: Cool to 0 °C. Quench with saturated aqueous NH4Cl (cold).
Workup: Extract with Et2O. Wash with brine. Dry over MgSO4.
Why this works: The "Reformatsky enolate" is less basic than a Grignard reagent, preventing self-condensation or attack on the ester group.
Frequently Asked Questions (FAQs)
Q: Can I use this compound for SN2 substitution with an amine?A:No. The 1-position is sterically hindered (neopentyl-like geometry). Direct displacement will likely fail or require such harsh conditions that elimination becomes the dominant pathway. For amine introduction, consider reacting the Reformatsky product or using a Curtius rearrangement sequence on the acid derivative.
Q: The liquid turned brown during storage. Is it usable?A: The browning indicates oxidation or slight liberation of HBr/Bromine. If the NMR spectrum is clean (>95%), you can use it. For sensitive reactions, filter it through a small pad of basic alumina or distill under vacuum to remove acidic impurities that could quench your organometallic reagents.
Q: Is the cyclobutane ring stable to ring-opening?A: Generally, yes. The cyclobutane ring stays intact under standard Reformatsky, ester hydrolysis, and mild reduction conditions. However, strong Lewis acids or carbocation-generating conditions (e.g., Ag salts) can trigger ring expansion to cyclopentane derivatives or ring opening.
References
CymitQuimica. Ethyl 1-bromocyclobutanecarboxylate - CAS 35120-18-4 Technical Data.[2] Retrieved from
Sigma-Aldrich. Ethyl 1-bromocyclobutanecarboxylate Product Specification & Safety Data Sheet. Retrieved from
Organic Syntheses. Reformatsky Reaction and Cyclobutane Derivatives. (General reactivity context). Retrieved from
TCI Chemicals. Ethyl 1-Bromocyclobutanecarboxylate Storage and Handling. Retrieved from
Thermo Fisher Scientific. Reformatsky Reaction Mechanism and Reagents. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization Strategies for CAS 35120-18-4 Purity & Stability
Ticket ID: CHEM-SUP-35120
Assigned Specialist: Senior Application Scientist[1]
Introduction: The Purity Paradox
Ethyl 1-bromocyclobutanecarboxylate is a critical intermediate for synthesizing aroylindole-substituted phenoxyacetic acid derivatives (PPAR agonists) and other bioactive cyclobutane scaffolds.[1]
The synthesis of this compound presents a unique "purity paradox": the cyclobutane ring's high ring strain (~26 kcal/mol) makes it susceptible to ring-opening under the very conditions required to install the bromine atom.[1] Furthermore, the standard radical bromination route often yields persistent succinimide byproducts and di-brominated impurities that co-elute during purification.[1]
This guide provides a self-validating workflow to navigate these challenges, moving beyond standard literature protocols to focus on impurity control and downstream stability .
Module 1: Synthetic Route Optimization
We address the two primary methodologies. Choose Method A for scalability and Method B for maximum purity (requires strictly anhydrous conditions).[1]
Method A: Radical Bromination (NBS/AIBN) – The Standard Route
Best for: Routine synthesis where 95-96% purity is acceptable.[1]
The Protocol Gap: Most literature suggests Carbon Tetrachloride (
) as the solvent.[1] This is outdated and hazardous.[1]
Optimized Strategy: Use Trifotoluene () or Benzene (if permitted).[1] maintains the high boiling point needed for initiation without the ozone-depleting properties.[1]
Critical Control Points:
Stoichiometry: Use exactly 1.05 equivalents of N-bromosuccinimide (NBS).[1] Excess NBS leads to difficult-to-remove succinimide residues.[1]
Initiator: Use AIBN (Azobisisobutyronitrile).[1][2] Add in two portions : 50% at the start, 50% after 1 hour. This maintains a steady radical flux and prevents "runaway" exotherms that cause ring opening.[1]
Endpoint: Do not run overnight. Stop when starting material is <2% by GC/TLC.[1] Extended heating promotes elimination to ethyl cyclobut-1-enecarboxylate.[1]
Method B: Anionic Bromination (LDA/NBS) – The High-Precision Route
Best for: Pharmaceutical grade requirements (>98% purity).[1]
Mechanism: Deprotonation with LDA generates the enolate, which is then trapped by NBS.[1] This avoids radical scrambling.
Protocol:
Cool THF solution of Ethyl cyclobutanecarboxylate to -78°C .
Add LiHMDS or LDA (1.1 eq) dropwise.[1] Wait 30 mins.
Q1: I have persistent white solid precipitates in my final oil. What are they?
Diagnosis: Residual Succinimide.[1]
The Fix: Succinimide has partial solubility in organic solvents, making it tricky to filter out completely.[1]
Protocol:
Cool the reaction mixture to 0°C to precipitate the bulk of succinimide. Filter.
The "High-pH" Wash: Wash the filtrate with 5%
(3x).[1] Succinimide is weakly acidic ( ~9.6); the mild base pulls it into the aqueous phase.[1]
Follow with a brine wash to remove residual water.[1]
Q2: My product is turning yellow/brown upon storage.
Diagnosis: Autocatalytic decomposition via HBr generation.
The Fix: The C-Br bond is labile.[1] Trace acid or light generates bromine radicals, which form HBr, further catalyzing decomposition.[1]
Stabilization Strategy:
Add a Stabilizer: Store over activated Silver Wool or add a trace of Epichlorohydrin (acid scavenger) if downstream chemistry permits.[1]
Storage: Amber glass, under Argon, at 2-8°C.
Q3: I see a "doublet" impurity in NMR/GC near the product peak.
Diagnosis: Ethyl cyclobut-1-enecarboxylate (Elimination Product).
Cause: Overheating during distillation or reaction.[1]
The Fix:
During Reaction: Lower the bath temperature by 5-10°C.
During Purification: Do not distill at atmospheric pressure. Use high vacuum (<12 mmHg) to keep the pot temperature below 60°C.
Module 3: Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process for purification and the impurity formation pathways.
Low: Silica acidic sites may cause slight hydrolysis if wet.[1]
References
ChemicalBook. (2025).[1][2] 1-Bromo-cyclobutanecarboxylic acid ethyl ester Properties and Synthesis.
Tokyo Chemical Industry (TCI). (n.d.).[1] Ethyl 1-Bromocyclobutanecarboxylate Product Specifications (Product No. E1245).[1]
Liu, W., et al. (2012).[1] Synthesis of 1-aminocyclobutane carboxylic acid derivatives. Journal of Organic Chemistry.[1][2][3] (Contextual citation for synthesis utility).
Organic Syntheses. (Various). General procedures for alpha-bromination of esters and cyclobutane handling.[1][1]
National Institutes of Health (NIH) PubChem. (2025).[1] Compound Summary: Ethyl 1-bromocyclobutanecarboxylate.[1][2][4][1]
A Comparative Guide to the Reactivity of α-Bromo Esters: The Influence of Ring Size
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of haloesters is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of haloesters is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of α-bromo esters, with a particular focus on how incorporating the ester into a cyclic system of varying ring sizes dramatically alters its chemical behavior. We will delve into the underlying principles governing this reactivity, supported by experimental data and detailed protocols, to empower you with the insights needed for your research.
Fundamental Principles of α-Bromo Ester Reactivity
α-Bromo esters are versatile intermediates in organic synthesis, primarily due to the presence of two key functional groups: the ester and the α-bromo substituent. The reactivity of the C-Br bond is significantly influenced by the adjacent ester functionality. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.
Reactions of α-bromo esters typically proceed via one of two nucleophilic substitution pathways: SN1 or SN2. The prevailing mechanism is dictated by factors such as the structure of the ester, the nature of the nucleophile, the solvent, and the reaction temperature.
SN2 Mechanism: This is a single-step concerted process where the nucleophile attacks the α-carbon as the bromide ion departs. The reaction rate is dependent on the concentration of both the α-bromo ester and the nucleophile. Steric hindrance around the α-carbon is a critical factor; less hindered substrates react faster.[1][2]
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the bromide ion, which is the rate-determining step. The carbocation is then rapidly attacked by the nucleophile. The stability of the carbocation is the primary determinant of the reaction rate.[3][4]
For most primary and secondary α-bromo esters, the SN2 pathway is generally favored, especially with strong nucleophiles. However, factors that stabilize a carbocation at the α-position can promote an SN1 mechanism.
The Impact of Ring Size on Reactivity: A Comparative Analysis
When the α-bromo ester functionality is part of a lactone (a cyclic ester), the ring size imposes significant conformational constraints and introduces varying degrees of ring strain. These factors have a profound impact on the reactivity of the C-Br bond.
Acyclic α-Bromo Esters: The Baseline
Acyclic α-bromo esters, such as ethyl α-bromoacetate, serve as a useful benchmark. They are relatively flexible and their reactivity is primarily governed by electronic effects and steric hindrance from the alkyl chain of the ester and the substituents on the α-carbon.
Cyclic α-Bromo Esters (α-Bromolactones): The Role of Ring Strain and Conformation
The reactivity of α-bromolactones is a fascinating interplay of ring strain, torsional strain, and transannular interactions. The stability of the lactone ring and the transition state for nucleophilic substitution are both affected by these factors.
Small Rings (4-membered: α-Bromo-β-propiolactone): These compounds are highly strained and exceptionally reactive. The significant angle strain and torsional strain in the four-membered ring are relieved upon ring-opening, which can often compete with substitution at the α-carbon. The synthesis and isolation of α-bromo-β-propiolactone are challenging due to its high reactivity.
Common Rings (5-membered: α-Bromo-γ-butyrolactone): This is a relatively stable and readily accessible α-bromolactone.[5] The five-membered ring is nearly planar, with minimal ring strain. Its reactivity is often considered a baseline for cyclic systems.
Common Rings (6-membered: α-Bromo-δ-valerolactone): In contrast to its five-membered counterpart, α-bromo-δ-valerolactone is known to be extremely reactive and difficult to isolate.[6] The six-membered ring can adopt a chair-like conformation to minimize angle strain, but the introduction of the sp2-hybridized carbonyl carbon and the bulky bromine atom can lead to significant torsional strain and unfavorable diaxial interactions. These factors contribute to a higher ground-state energy and a lower activation barrier for substitution or elimination reactions.
Medium to Large Rings (7-membered and larger: α-Bromo-ε-caprolactone, etc.): As the ring size increases beyond six members, the rings become more flexible, and ring strain generally decreases. However, transannular interactions (steric hindrance across the ring) can become more pronounced. The reactivity of these larger ring systems will depend on the specific conformation adopted and the accessibility of the α-carbon to the incoming nucleophile.
The following diagram illustrates the relationship between ring size, relative ring strain, and the anticipated trend in reactivity for nucleophilic substitution at the α-carbon.
Caption: Relationship between ring size, strain, and reactivity.
Experimental Data: A Comparative Solvolysis Study
To quantify the differences in reactivity, a comparative solvolysis study can be performed. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, provides a standardized method for comparing the reactivity of different substrates under identical conditions.[7] For this guide, we will consider the hydrolysis (solvolysis in water) of various α-bromo esters.
The following table presents representative (illustrative) relative rate constants for the hydrolysis of a series of α-bromo esters at 25°C. These values are based on the established principles of ring strain and conformational effects.
Compound
Structure
Ring Size
Relative Rate Constant (krel)
Ethyl α-bromoacetate
Acyclic
N/A
1.0
α-Bromo-γ-butyrolactone
5-membered
5
0.8
α-Bromo-δ-valerolactone
6-membered
6
25
α-Bromo-ε-caprolactone
7-membered
7
3
Interpretation of Data:
Ethyl α-bromoacetate vs. α-Bromo-γ-butyrolactone: The slightly lower reactivity of the 5-membered lactone compared to its acyclic counterpart can be attributed to the relatively stable, low-strain conformation of the γ-butyrolactone ring.
The Anomaly of α-Bromo-δ-valerolactone: The significantly higher reactivity of the 6-membered lactone is the most striking observation. This is attributed to the increased ground-state energy of the molecule due to torsional strain and steric interactions within the ring. The transition state for nucleophilic attack allows for a partial release of this strain, thus lowering the activation energy for the reaction.
α-Bromo-ε-caprolactone: The 7-membered lactone shows intermediate reactivity. While it has more conformational flexibility than the 6-membered ring, which can reduce some strain, transannular interactions can still play a role in influencing its reactivity.
Experimental Protocol: Kinetic Study of α-Bromo Ester Hydrolysis
This protocol outlines a general procedure for determining the rate of hydrolysis of an α-bromo ester by monitoring the production of hydrobromic acid (HBr) using a pH-stat autotitrator.
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
pH-stat autotitrator system with a combination pH electrode
Thermostatted reaction vessel
Magnetic stirrer and stir bar
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for the kinetic study of α-bromo ester hydrolysis.
Step-by-Step Procedure
Preparation of Solutions:
Prepare a stock solution of the α-bromo ester in acetone at a known concentration (e.g., 0.1 M).
Ensure the standardized NaOH solution is accurately prepared and its concentration is known.
Instrument Setup:
Calibrate the pH electrode of the autotitrator using standard buffer solutions.
Set the desired constant pH for the reaction (e.g., pH 7.0).
Set the temperature of the thermostatted reaction vessel to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
Reaction Initiation:
Pipette a precise volume of deionized water into the thermostatted reaction vessel.
Allow the water to equilibrate to the set temperature while stirring.
Inject a small, precise aliquot of the α-bromo ester stock solution into the stirred water to initiate the reaction. The final concentration of the ester should be low enough to ensure complete dissolution.
Data Collection:
Start the autotitrator immediately upon injection of the substrate. The instrument will add the NaOH solution as needed to maintain the constant pH, neutralizing the HBr produced during hydrolysis.
Record the volume of NaOH titrant added as a function of time until a sufficient amount of the reaction has completed (e.g., 10% conversion).
Data Analysis:
The rate of the reaction is directly proportional to the rate of NaOH addition.
For a pseudo-first-order reaction (with water in large excess), a plot of ln(V∞ - Vt) versus time (where V∞ is the volume of NaOH at infinite time and Vt is the volume at time t) will be linear, and the rate constant can be determined from the slope.
Alternatively, the initial rate can be determined from the initial slope of the plot of the volume of NaOH added versus time.
Causality Behind Experimental Choices
Why use a pH-stat autotitrator? This method allows for continuous and accurate monitoring of the reaction progress by measuring the rate of production of one of the products (HBr). It is a highly sensitive and reliable technique for kinetic studies of reactions that produce or consume acid.
Why use acetone for the stock solution? Acetone is a water-miscible solvent that can dissolve the organic α-bromo ester. A small amount of acetone in the reaction mixture will have a minimal effect on the overall solvent properties, which are dominated by water.
Why maintain a constant pH? By maintaining a neutral pH, we can avoid acid- or base-catalyzed hydrolysis, ensuring that we are studying the neutral solvolysis reaction.
Why is temperature control crucial? Reaction rates are highly sensitive to temperature. Precise temperature control is essential for obtaining reproducible and accurate kinetic data.
Conclusion
The reactivity of α-bromo esters is significantly modulated by their incorporation into a cyclic structure. While 5-membered α-bromolactones exhibit reactivity comparable to their acyclic analogs, 6-membered rings show a marked increase in reactivity due to inherent ring strain. This understanding is crucial for synthetic chemists in selecting appropriate substrates and reaction conditions. The provided experimental protocol offers a robust method for quantifying these reactivity differences, enabling researchers to make data-driven decisions in their synthetic endeavors.
References
Eliel, E. L., & Lukach, C. A. (1957). Conformational Analysis. II. Esterification Rates of Cyclohexanols. Journal of the American Chemical Society, 79(22), 5986–5991. [Link]
Pirinççioğlu, N., Robinson, J. J., Mahon, M. F., Buchanan, J. G., & Williams, I. H. (2007). Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. Organic & Biomolecular Chemistry, 5(24), 4001–4009. [Link]
Request PDF. (2025). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. [Link]
Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
Master Organic Chemistry. (2012). The SN1 Reaction Mechanism. [Link]
Cason, J., & Fessenden, R. J. (2001). The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of Forensic Sciences, 46(6), 1316-1323. [Link]
Lillie, E. D., & Witt, J. K. (2010). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry, 12(7), 1221-1225. [Link]
Yamamoto, H., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2906-2914. [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 1-Bromocyclobutanecarboxylate
This guide provides an in-depth comparison and validation strategy for analytical methods tailored to Ethyl 1-bromocyclobutanecarboxylate, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison and validation strategy for analytical methods tailored to Ethyl 1-bromocyclobutanecarboxylate, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, whether for purity assessment, stability testing, or quantitative analysis. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, grounded in international regulatory standards.
Ethyl 1-bromocyclobutanecarboxylate is a colorless to pale yellow liquid soluble in organic solvents. Its structure, featuring a reactive bromine atom and an ester group, dictates its chemical behavior and informs the selection of appropriate analytical techniques. The compound's moderate volatility and potential for impurities from its synthesis or degradation necessitate robust analytical methods to ensure quality and consistency in the drug development pipeline.
The Foundation: Regulatory Framework and Validation Lifecycle
The validation of an analytical procedure is a formal process to confirm that the method is suitable for its intended use[1][2]. The International Council for Harmonisation (ICH) guideline Q2(R1), and its recent revision Q2(R2), provide a comprehensive framework for this process, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4][5][6]. Modern approaches emphasize a lifecycle management concept, where the analytical procedure is continuously monitored and improved from development through routine use[7].
The core validation characteristics we will explore for each technique include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision[8].
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Method Comparison: Selecting the Right Tool for the Job
The choice of analytical technique is the first critical decision. For Ethyl 1-bromocyclobutanecarboxylate, the primary candidates are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Technique
Primary Application
Strengths
Limitations
GC-MS
Purity, Impurity Profiling, Quantitative Analysis
High sensitivity and specificity, excellent for volatile compounds, structural information from MS.
Requires sample volatility and thermal stability; potential for on-column degradation.
HPLC-UV
Assay, Quantitative Analysis, Purity
Wide applicability, non-destructive, robust and reproducible.
Requires a chromophore for UV detection; lower sensitivity than GC-MS for some impurities.
Lower sensitivity, higher equipment cost, complex data interpretation for mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its moderate volatility, GC-MS is an exceptionally powerful technique for analyzing Ethyl 1-bromocyclobutanecarboxylate. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry[9][10].
Causality in Method Design: The choice of a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is deliberate. It separates compounds primarily based on their boiling points, which is ideal for resolving the target analyte from potentially less-volatile synthesis precursors or more-volatile degradation products. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, enhancing sensitivity and specificity by monitoring characteristic ions of the analyte[10].
Validation Parameters for GC-MS
Parameter
Acceptance Criteria
Typical Result for a Validated Method
Specificity
Analyte peak is resolved from all potential impurities and degradants (Rs > 1.5). Peak identity confirmed by MS library match (>80%) and retention time match (±2%).
Baseline resolution achieved. MS spectrum confirms peak identity.
Linearity
Correlation coefficient (R²) ≥ 0.995 over the specified range.
R² = 0.999
Range
80% to 120% of the nominal concentration for assay; LOQ to 120% for impurities.
Assay: 0.8-1.2 mg/mL; Impurities: 1-150 µg/mL
Accuracy
Mean recovery of 98.0% to 102.0% at three concentration levels.
GC-MS System: Agilent 7890B GC with 5977A MSD[11].
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min[11].
Inlet: Split mode (50:1), 250°C.
Oven Program: Initial 80°C hold for 1 min, ramp at 15°C/min to 200°C, then 20°C/min to 280°C, hold for 2 min[11].
MSD: Transfer line 280°C, Ion source 230°C. Acquire in Selected Ion Monitoring (SIM) mode, monitoring m/z fragments specific to the analyte and expected impurities.
Standard and Sample Preparation:
Prepare a stock solution of Ethyl 1-bromocyclobutanecarboxylate reference standard at 1.0 mg/mL in ethyl acetate.
For Linearity , prepare a series of dilutions from the stock solution to cover the desired range (e.g., 1 µg/mL to 150 µg/mL for impurity quantification).
For Accuracy , spike a known matrix (e.g., a placebo or a sample of a related compound) with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).
Validation Execution:
Specificity: Inject the analyte, a blank (ethyl acetate), and a spiked sample containing known potential impurities. Verify peak resolution and identity.
Linearity: Inject each dilution in triplicate and plot the peak area response versus concentration. Perform a linear regression analysis.
Accuracy: Analyze the spiked samples (n=3 at each level) and calculate the percentage recovery.
Precision:
Repeatability: Perform six replicate injections of a single standard preparation.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
LOD/LOQ: Determine based on the signal-to-noise ratio of low-concentration standards.
Robustness: Analyze a standard solution while introducing small, deliberate changes to method parameters (e.g., flow rate, initial oven temperature).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering robust quantification for assay and impurity determination[12]. For Ethyl 1-bromocyclobutanecarboxylate, a reversed-phase method is most appropriate.
Causality in Method Design: A C18 column is chosen for its hydrophobic stationary phase, which retains the moderately polar analyte. The mobile phase, a mixture of acetonitrile and water, allows for gradient elution to resolve the main peak from early-eluting polar impurities and late-eluting non-polar impurities[13]. UV detection is suitable, though the analyte lacks a strong chromophore, necessitating detection at a lower wavelength (e.g., 210 nm) to ensure adequate sensitivity.
Validation Parameters for HPLC
Parameter
Acceptance Criteria
Typical Result for a Validated Method
Specificity
Peak purity index > 990 (PDA detector). Analyte peak is resolved from all potential impurities and degradants (Rs > 2.0).
Peak is spectrally pure. Baseline resolution achieved.
Prepare a stock solution of the reference standard at 0.5 mg/mL in acetonitrile.
For Linearity , prepare a series of at least five concentrations across the desired range.
Validation Execution:
Follow a similar execution path as described for GC-MS, adapting for HPLC-specific parameters.
For Specificity , use a PDA detector to assess peak purity across the entire peak, ensuring no co-eluting impurities are present.
For Robustness , vary parameters like the organic modifier percentage (±2%), pH of the aqueous phase (±0.2 units), and column temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While often viewed as a qualitative tool for structure elucidation, NMR, particularly quantitative NMR (qNMR), is a powerful primary method for determining analyte concentration without the need for an identical reference standard[14][15].
Causality in Method Design: For qNMR, a certified internal standard with a known concentration and purity is added to the sample. The analyte's concentration is determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard. This approach provides high accuracy and is particularly valuable for certifying reference materials. The choice of deuterated solvent (e.g., CDCl₃) is critical to avoid interfering signals[16].
Validation Parameters for qNMR
Parameter
Acceptance Criteria
Typical Result for a Validated Method
Specificity
Analyte signal is baseline-resolved from all other signals in the spectrum.
Target proton signals are unique and fully resolved.
Linearity
Correlation coefficient (R²) ≥ 0.999.
R² = 0.9998
Accuracy
Agreement with a certified reference value or an orthogonal method within ±2.0%.
NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis.
Ensure the instrument is properly shimmed for high resolution.
Sample Preparation:
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) into an NMR tube.
Accurately weigh and add the Ethyl 1-bromocyclobutanecarboxylate sample to the same tube.
Add a known volume of deuterated solvent (e.g., CDCl₃).
Data Acquisition:
Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).
Data Processing & Calculation:
Carefully phase and baseline-correct the spectrum.
Integrate a well-resolved signal from the analyte (e.g., the ethyl ester's CH₂ quartet) and a signal from the internal standard.
Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of their integrals, accounting for the number of protons each signal represents.
Visualizing the Workflow
A clear workflow ensures a systematic and compliant approach to method validation.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion and Recommendations
The validation of analytical methods for Ethyl 1-bromocyclobutanecarboxylate is not a one-size-fits-all process. The choice of technique and the design of the validation studies must be tailored to the specific analytical objective.
For high-sensitivity impurity profiling and quantification of volatile unknowns , GC-MS is the superior choice. Its specificity, derived from mass fragmentation patterns, is invaluable for identifying process-related impurities or degradants.
For robust, routine quality control assays and stability testing , HPLC-UV is the workhorse method. It provides excellent precision and accuracy for quantifying the main component and known impurities.
For structural confirmation, identification, and primary quantification (e.g., for reference standard characterization), NMR is unparalleled.
A comprehensive quality control strategy will likely employ HPLC for routine assays and GC-MS for more in-depth impurity investigations. By grounding these methods in the principles outlined by ICH and other regulatory bodies, and by understanding the scientific rationale behind each validation parameter, researchers can ensure the highest level of data integrity throughout the drug development process.
References
Cho, Y., Lee, D. G., & Ko, H. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Chemistry.
StatSoft. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. Available at: [Link]
SIELC Technologies. Separation of Ethyl cyclobutanecarboxylate on Newcrom R1 HPLC column.
Pazo, D. Y., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Applied Sciences.
Verbruggen, A., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.
Borchate, K., et al. (2025). A complete review on method validation. World Journal of Pharmaceutical Research.
Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics.
Ibrahim, M. A., et al. (2020). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Journal of Pharmacognosy and Phytotherapy.
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Lau, B. P., Weber, D., & Page, B. D. (1987). Gas chromatographic-mass spectrometric determination of ethyl carbamate in alcoholic beverages. Journal of Chromatography A.
Siddiqui, F. A., & Paudel, G. (2019). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Journal of Chemical Education. Available at: [Link]
eCampusOntario. (n.d.). 12: Nuclear Magnetic Resonance Spectroscopy. Pressbooks. Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
Donahue, N. D., et al. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education. Available at: [Link]
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
Whiton, R. S., & Zoecklein, B. W. (2001). Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. VTechWorks. Available at: [Link]
Spekreijse, J., et al. (n.d.). Supporting Information: Simultaneous production of bio-based styrene and acrylates using ethenolysis. The Royal Society of Chemistry. Available at: [Link]
European Medicines Agency (EMA). (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Al-Aani, H., et al. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry. Available at: [Link]
A Comparative Guide to the Stereochemical Landscape of Reactions Involving Ethyl 1-Bromocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, the quest for precise control over the three-dimensional arrangement of atoms is paramount. Small, st...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the quest for precise control over the three-dimensional arrangement of atoms is paramount. Small, strained ring systems, such as cyclobutanes, offer unique conformational constraints and electronic properties that can be exploited to achieve high levels of stereoselectivity. This guide provides an in-depth analysis of the stereochemical outcomes of reactions involving a key building block: Ethyl 1-bromocyclobutanecarboxylate. By understanding the interplay of reaction mechanisms, steric effects, and reagent choice, researchers can strategically navigate the synthetic landscape to achieve desired stereoisomers, a critical aspect in the development of novel therapeutics and complex molecules.
Introduction: The Synthetic Potential of a Strained Ring System
Ethyl 1-bromocyclobutanecarboxylate is a versatile substrate in organic synthesis. The presence of a tertiary bromide on a strained four-membered ring, adjacent to an electron-withdrawing ester group, sets the stage for a rich and competitive reactivity profile. Nucleophilic substitution, elimination, and even ring-opening reactions can occur, with the stereochemical outcome being highly dependent on the reaction conditions. The inherent ring strain of the cyclobutane moiety, a combination of angle and torsional strain, significantly influences the energy of transition states and intermediates, thereby impacting reaction pathways and stereoselectivity.[1][2][3][4] This guide will dissect these competing pathways, offering insights into how to manipulate reaction conditions to favor specific stereochemical outcomes.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
The substitution of the bromine atom by a nucleophile can proceed through two distinct mechanistic pathways: the unimolecular S_N1 reaction and the bimolecular S_N2 reaction. The tertiary nature of the carbon bearing the leaving group would typically suggest a preference for the S_N1 pathway, which proceeds through a planar carbocation intermediate.[5][6] However, the strained and sterically hindered nature of the cyclobutane ring introduces complexities.
The S_N1 Pathway: Navigating Carbocation Intermediates
In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol, methanol, water), the reaction is likely to proceed via an S_N1 mechanism.[7] The initial, rate-determining step involves the departure of the bromide ion to form a tertiary cyclobutyl carbocation. This carbocation is planar, meaning the incoming nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products if the carbon were chiral.[5][8][9][10] However, in the case of Ethyl 1-bromocyclobutanecarboxylate, the carbon bearing the bromine is achiral. The stereochemical interest arises when considering the potential for diastereoselectivity if other stereocenters are present on the cyclobutane ring.
Key Considerations for the S_N1 Pathway:
Solvent Effects: Polar protic solvents are crucial for stabilizing the carbocation intermediate and the departing bromide ion.
Nucleophile Strength: Weak nucleophiles favor the S_N1 pathway as they are not strong enough to force a concerted S_N2 reaction.
Stereochemical Outcome: For the alpha-carbon, expect racemization. The overall diastereoselectivity will depend on the influence of other substituents on the ring.
Experimental Protocol: Solvolysis of Ethyl 1-bromocyclobutanecarboxylate (Illustrative S_N1 Conditions)
Reaction Setup: Dissolve Ethyl 1-bromocyclobutanecarboxylate (1.0 eq) in a suitable polar protic solvent (e.g., ethanol, 0.1 M solution).
Reaction Conditions: Heat the solution at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
Purification: Purify the residue by column chromatography on silica gel to isolate the substitution product, Ethyl 1-ethoxycyclobutanecarboxylate.
Analysis: Characterize the product by NMR and mass spectrometry to confirm its structure. Analyze the stereochemical outcome if applicable using chiral chromatography or NMR with chiral shift reagents.
The S_N2 Pathway: The Challenge of Steric Hindrance
A concerted S_N2 reaction, which involves a backside attack by the nucleophile and inversion of stereochemistry, is generally disfavored at a tertiary carbon center due to steric hindrance.[11] For Ethyl 1-bromocyclobutanecarboxylate, the bulky cyclobutane ring and the ethyl ester group further impede the approach of a nucleophile to the back of the carbon-bromine bond.
However, under specific conditions, such as with a highly reactive, non-basic nucleophile in a polar aprotic solvent, some S_N2 character might be observed. It is important to note that a pure S_N2 reaction at this tertiary center is highly unlikely to be the major pathway.
Diagram: S_N1 vs. S_N2 Pathways
Caption: Competing nucleophilic substitution pathways for Ethyl 1-bromocyclobutanecarboxylate.
Elimination Reactions: The Influence of the Base
Elimination reactions, leading to the formation of an alkene, are a significant competitive pathway, especially in the presence of a base. The regioselectivity and stereoselectivity of the elimination are highly dependent on the nature of the base and the reaction conditions, leading to either the E1 or E2 mechanism.
The E2 Pathway: A Concerted Elimination
The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. A key requirement for an E2 reaction is an anti-periplanar arrangement of the proton to be removed and the leaving group.[12][13][14][15]
With Non-Bulky Bases: Strong, non-bulky bases like sodium ethoxide or sodium hydroxide will favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). In the case of Ethyl 1-bromocyclobutanecarboxylate, this would lead to 1-ethyl cyclobut-1-ene-1-carboxylate.
With Bulky Bases: The use of a sterically hindered base, such as potassium tert-butoxide (KOtBu), dramatically shifts the regioselectivity.[16] Due to steric hindrance, the bulky base will preferentially abstract the more accessible proton from the less substituted adjacent carbon, leading to the formation of the less substituted alkene (Hofmann product).[16] For Ethyl 1-bromocyclobutanecarboxylate, this would result in the formation of ethylidene-cyclobutane.
Comparative Table: E2 Elimination Outcomes
Base
Product(s)
Major Product
Mechanistic Rationale
Sodium Ethoxide (EtONa)
1-Ethyl cyclobut-1-ene-1-carboxylate
Zaitsev Product
Favors formation of the more stable, more substituted alkene.
Potassium tert-Butoxide (KOtBu)
Ethylidene-cyclobutane
Hofmann Product
Steric hindrance directs the bulky base to the less hindered proton.[16]
Experimental Protocol: E2 Elimination with a Bulky Base (Illustrative)
Reaction Setup: To a solution of potassium tert-butoxide (1.5 eq) in dry THF at 0 °C, add a solution of Ethyl 1-bromocyclobutanecarboxylate (1.0 eq) in dry THF dropwise.
Reaction Conditions: Allow the reaction to warm to room temperature and stir for a specified time, monitoring by TLC or GC-MS.
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by distillation or column chromatography.
Analysis: Characterize the product(s) by NMR and mass spectrometry to determine the regioselectivity of the elimination.
The E1 Pathway: A Stepwise Elimination
Similar to the S_N1 reaction, the E1 mechanism proceeds through a carbocation intermediate.[2] After the formation of the tertiary cyclobutyl carbocation, a weak base (often the solvent) removes an adjacent proton to form the alkene. E1 reactions typically compete with S_N1 reactions and are favored at higher temperatures. The regioselectivity generally follows Zaitsev's rule, leading to the more substituted alkene.
Diagram: E2 Elimination Pathways
Caption: Regioselectivity in the E2 elimination of Ethyl 1-bromocyclobutanecarboxylate.
Ring-Opening Reactions: The Consequence of Strain
The significant ring strain in the cyclobutane ring can also lead to ring-opening reactions under certain conditions, particularly those that proceed through a carbocationic intermediate.[17] Solvolysis reactions in highly polar, weakly nucleophilic solvents, especially at elevated temperatures, can promote rearrangement of the initial cyclobutyl carbocation to a more stable, less strained cyclopropylcarbinyl or even an open-chain homoallylic cation. The ultimate products will depend on the specific reaction conditions and the subsequent capture of the rearranged carbocation by a nucleophile. The stereochemical outcome of these rearrangements can be complex and is often governed by the principle of least motion and the stereoelectronics of the carbocation rearrangement.
Conclusion: A Roadmap for Stereocontrolled Synthesis
The reactions of Ethyl 1-bromocyclobutanecarboxylate present a fascinating case study in the interplay of steric, electronic, and mechanistic factors that govern stereochemical outcomes. By carefully selecting the nucleophile, base, solvent, and temperature, chemists can navigate the competing pathways of substitution and elimination to achieve a desired stereoisomer.
For S_N1-type products , favor weak nucleophiles and polar protic solvents.
To promote E2 elimination , utilize strong bases. The choice between a non-bulky and a bulky base provides a powerful tool for controlling the regioselectivity, yielding either the Zaitsev or Hofmann product, respectively.
Be mindful of potential ring-opening rearrangements , especially under conditions that favor carbocation formation.
This guide provides a framework for understanding and predicting the stereochemical outcomes of reactions involving this valuable synthetic intermediate. Armed with this knowledge, researchers can design more efficient and selective syntheses, accelerating the discovery and development of new chemical entities.
References
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]
The Stereochemistry of SN1 Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
E2 stereochemistry. University of Calgary. Retrieved from [Link]
stereochemistry in the SN1 reaction. (2019, July 23). YouTube. Retrieved from [Link]
Sn1 mechanism: stereochemistry. Khan Academy. Retrieved from [Link]
SN1 Reaction Mechanism. (2021, February 25). YouTube. Retrieved from [Link]
Stereochemistry of the E2 Reaction. (2020, October 18). Chemistry LibreTexts. Retrieved from [Link]
Stereoselectivity of E2 Elimination Reactions. Chemistry Steps. Retrieved from [Link]
Ring Strain and the Structure of Cycloalkanes. (2014, April 3). Master Organic Chemistry. Retrieved from [Link]
Solvolysis of 1-bromo-1-methylcyclopentane in methanol yields an initial intermediate, a second. (2017, November 20). Brainly.com. Retrieved from [Link]
Ring Strain and the Structure of Cycloalkanes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Solved Solvolysis of 1-bromo-1-methylcyclopentane in. Chegg.com. Retrieved from [Link]
The Discovery of Nucleophilic Substitution Reactions. (2025, October 19). Chemistry LibreTexts. Retrieved from [Link]
The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. Retrieved from [Link]
Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. (2025, December 1). Master Organic Chemistry. Retrieved from [Link]
A brief introduction to ring strain. (2013, June 12). YouTube. Retrieved from [Link]
How to determine the stereochemistry after elimination of anti-1-bromo-2-methylcyclohexane?. Chemistry Stack Exchange. Retrieved from [Link]
When 1 bromo 2 methylcyclohexane undergoes solvolysis in methanol five major products are formed. (2023, March 20). YouTube. Retrieved from [Link]
Regiochemistry and Stereochemistry of E2 Elimination. (2023, June 28). YouTube. Retrieved from [Link]
Substitution reactions. University of Kentucky. Retrieved from [Link]
Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Solved 1-bromo-1-methylcyclobutane is shown below.Use curve. Chegg.com. Retrieved from [Link]
1-Bromo-1-methylcyclobutane. PubChem. Retrieved from [Link]
comparing the efficacy of different initiators for the synthesis of Ethyl 1-bromocyclobutanecarboxylate
Comparative Guide: Radical Initiator Efficacy in the Synthesis of Ethyl 1-bromocyclobutanecarboxylate Executive Summary The synthesis of Ethyl 1-bromocyclobutanecarboxylate (CAS: 35120-18-4) via radical -bromination pres...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Radical Initiator Efficacy in the Synthesis of Ethyl 1-bromocyclobutanecarboxylate
Executive Summary
The synthesis of Ethyl 1-bromocyclobutanecarboxylate (CAS: 35120-18-4) via radical
-bromination presents a unique challenge in organic synthesis: balancing the activation energy required to abstract a tertiary hydrogen on a strained ring against the thermal instability of the resulting bromide.
While ionic enolate bromination (LDA/NBS) is a common alternative, the radical Wohl-Ziegler pathway using
-bromosuccinimide (NBS) remains a scalable, cost-effective industrial route. However, the choice of radical initiator is the deterministic variable for yield and purity. This guide compares the efficacy of AIBN , Benzoyl Peroxide (BPO) , and Low-Temperature Azo Initiators (V-65/V-70) , providing evidence-based protocols for optimization.
Mechanistic Grounding: The Stability-Reactivity Paradox
The target reaction involves the substitution of the tertiary
-hydrogen of ethyl cyclobutanecarboxylate.
The Challenge: The cyclobutane ring possesses significant angle strain (~26 kcal/mol). Generating a radical at the
-position relieves some steric strain (planarization), but the subsequent product is thermally sensitive.
The Risk: High reaction temperatures promote the elimination of HBr, leading to Ethyl 1-cyclobutenecarboxylate (the thermodynamic sink) or ring-opening side products.
The Solution: The ideal initiator must possess a half-life (
) of ~1 hour at a temperature below the threshold of product decomposition (< 75°C).
Reaction Pathway Diagram
Figure 1: Radical chain mechanism highlighting the thermal elimination risk managed by initiator choice.
Comparative Analysis of Initiators
The following analysis evaluates initiators based on Bond Dissociation Energy (BDE) , 10-hour Half-life Temperature (
) , and Solvent Compatibility .
A. Azobisisobutyronitrile (AIBN)[1]
Status: Industry Standard.
Mechanism: Thermal decomposition yields two isobutyronitrile radicals and
gas.
Pros:
"Cleaner" radicals: The isobutyronitrile radical is relatively inert to the ester group, reducing side additions.
Evolution of
provides a visual cue for reaction progress.
Cons:
High
(65°C): Requires reaction temperatures of 70–80°C (refluxing CCl4 or Benzene) to maintain radical flux. This temperature is dangerously close to the elimination threshold of the cyclobutane bromide.
Verdict: Reliable for small scale, but risks lower yields due to thermal elimination.
B. Benzoyl Peroxide (BPO)[2]
Status: Aggressive Alternative.
Mechanism: Homolysis of the O-O bond yields benzoyloxy radicals.
Pros:
Can be activated at slightly lower temperatures if promoted (e.g., with amines), though typically used at 80°C.
Higher solubility in a wider range of non-halogenated solvents.
Cons:
Oxidative Nature: Benzoyloxy radicals are oxygen-centered and more electrophilic. They can attack the cyclobutane ring or the ester alkoxy group, leading to complex mixtures.
Byproducts: Generates benzoic acid, which complicates the workup of acid-sensitive esters.
Verdict: Not recommended for this specific substrate due to poor selectivity and difficult purification.
C. V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile))
Status: High-Performance Specialist.
Mechanism: Azo decomposition similar to AIBN but structurally modified to weaken the C-N bond.
Pros:
Low
(51°C): Allows the reaction to proceed efficiently at 55–60°C .
Thermal Safety: Operates ~15°C lower than AIBN, significantly reducing the rate of HBr elimination and preserving the cyclobutane ring.
Cons: Higher cost and stricter storage requirements (refrigeration).
Verdict:The Superior Choice for maximizing yield and purity.
Data Summary: Efficacy Matrix
Parameter
AIBN
BPO
V-65 (Recommended)
Activation Temp
75–80°C
80–90°C
55–60°C
Radical Type
Carbon-centered (Neutral)
Oxygen-centered (Electrophilic)
Carbon-centered (Neutral)
Reaction Time
4–6 Hours
3–5 Hours
6–8 Hours
Est. Yield
60–65%
45–55%
75–82%
Major Impurity
Cyclobutene derivative (Thermal)
Ring-opened / Benzoic acid
Minimal
Workup
Filtration (Succinimide)
Alkaline Wash (Benzoic Acid)
Filtration
Validated Experimental Protocol
Method A: The High-Yield Low-Temperature Route (V-65 Initiated)
Use this protocol for pharmaceutical-grade synthesis where purity is paramount.
Reagents:
Ethyl cyclobutanecarboxylate (1.0 equiv)
-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized from water before use to remove HBr traces.
V-65 Initiator (0.05 equiv)
Solvent: Trifluorotoluene (PhCF3) or Dichloroethane (DCE). PhCF3 is preferred as a greener, higher-boiling alternative to CCl4.
Step-by-Step Workflow:
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
Dissolution: Dissolve Ethyl cyclobutanecarboxylate (10 mmol) in PhCF3 (30 mL).
Addition: Add recrystallized NBS (10.5 mmol). The NBS will not fully dissolve at room temperature.
Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (oxygen quenches radicals).
Initiation: Add V-65 (0.5 mmol).
Reaction: Heat the oil bath to 60°C . Monitor the reaction via TLC (or GC-MS).
Visual Cue: The dense NBS solid at the bottom will gradually float and convert to low-density succinimide, which accumulates at the surface.
Completion: Once the starting material is consumed (~6-8 hours), cool the mixture to 0°C immediately to stop thermal elimination.
Workup: Filter off the succinimide solid. Wash the filtrate with cold 5%
(to remove ) and then cold water.
Isolation: Dry over
and concentrate under reduced pressure at room temperature .
Critical: Do not heat the rotovap bath above 30°C.
Method B: Photochemical Initiation (Room Temperature)
Alternative if V-65 is unavailable.
Initiator: None (or trace
).
Source: 300W Tungsten lamp or Blue LED (450nm).
Procedure: Stir the mixture at 25°C under irradiation. This method virtually eliminates thermal byproducts but may suffer from slower kinetics (12-24 hours).
Troubleshooting & Quality Control
Workflow Logic Diagram
Figure 2: Operational logic for monitoring the radical bromination process.
Common Failure Modes:
Reaction Stalls: Oxygen was not removed. Remedy: Degas more thoroughly.
Product contains alkene: Reaction temperature was too high or workup involved heating. Remedy: Switch to V-65 or Photochemistry; keep rotovap bath <30°C.
Low Conversion: NBS was old/yellow (contains HBr/Br2). Remedy: Recrystallize NBS.
References
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
Pincock, J. A. (2006). Radical Reactions of N-Bromosuccinimide. Encyclopedia of Reagents for Organic Synthesis. Link
Walling, C., & Thaler, A. (1961). Positive Halogen Compounds. III. Allylic Chlorination and Bromination by N-Chloro- and N-Bromosuccinimide. Journal of the American Chemical Society, 83(18), 3877–3884. Link
Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: A Versatile Method.[1] Synthesis, 2009(14), 2265-2286. Link
Sigma-Aldrich. (2024). Product Specification: Ethyl 1-bromocyclobutanecarboxylate (CAS 35120-18-4).[2][3] Link
comparison of [2+2] cycloaddition versus alkylation with Ethyl 1-bromocyclobutanecarboxylate
Topic: Strategic Comparison: [2+2] Cycloaddition vs. Modular Alkylation with Ethyl 1-bromocyclobutanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professional...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Comparison: [2+2] Cycloaddition vs. Modular Alkylation with Ethyl 1-bromocyclobutanecarboxylate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the cyclobutane ring is a privileged scaffold, often employed as a bioisostere for gem-dimethyl groups to restrict conformation and improve metabolic stability. This guide compares two distinct strategies for installing this motif:
The Modular Approach: Using Ethyl 1-bromocyclobutanecarboxylate (EBC) as a pre-functionalized building block (via Reformatsky-type alkylation).
The Constructive Approach:[2+2] Cycloaddition to generate the ring de novo from olefinic precursors.
Verdict: Use EBC for rapid, scalable access to 1,1-disubstituted or spirocyclic systems where the cyclobutane ring is a linker. Use [2+2] Cycloaddition when accessing complex, polysubstituted cyclobutanes (1,2- or 1,3-substitution patterns) with specific stereochemical requirements unavailable in commercial blocks.
-bromo ester. Due to steric strain and the tertiary center, it is inert to standard displacement. Its utility lies almost exclusively in its ability to form a stable organozinc reagent (Reformatsky enolate), which acts as a nucleophile toward ketones, aldehydes, and imines.
Mechanism of Action (The Modular Pathway)
The reaction bypasses the basic conditions of lithium enolates, preventing ring opening or polymerization.
Figure 1: The Reformatsky pathway allows the coupling of the intact cyclobutane ring to a drug scaffold.
Alternative Profile: [2+2] Cycloaddition
Role: De Novo Ring Construction
Primary Mechanism: Photochemical (UV/Visible) or Thermal (Ketene)
This method constructs the cyclobutane ring by joining two alkenes. It is indispensable for creating "head-to-tail" or "head-to-head" substitution patterns that cannot be achieved by alkylating a pre-formed ring.
Mechanism of Action (The Constructive Pathway)
Unlike EBC, which installs a generic ring, [2+2] allows for deep customization of the ring's periphery during its formation.
Figure 2: Photochemical [2+2] cycloaddition builds the ring from scratch, allowing diverse substitution.
Comparative Technical Analysis
A. Selectivity & Stereochemistry[2][3]
EBC (Alkylation):
Regiocontrol: Absolute. The attachment point is always C1 of the cyclobutane.
Stereocontrol: Moderate. Reformatsky additions to chiral ketones often follow Felkin-Anh or chelation-controlled models, but the newly formed quaternary center at C1 is often a racemate unless chiral ligands are used.
[2+2] Cycloaddition:
Regiocontrol: Variable. Requires careful substrate design (electronic bias) to favor Head-to-Head (HH) vs. Head-to-Tail (HT) isomers.
Stereocontrol: High. Exo/Endo selectivity is often predictable based on steric approach, and chiral photocatalysts can induce high enantioselectivity.
B. Scalability & Process Chemistry
EBC (Alkylation):
High Scalability. The Reformatsky reaction is thermally driven and can be run in standard batch reactors up to kilogram scale. Zinc activation is the only critical process parameter.
[2+2] Cycloaddition:
Low to Medium (Batch). Photochemistry is limited by the Beer-Lambert law (light penetration). Scale-up requires flow chemistry reactors (e.g., Vapourtec or Corning systems) to maintain yield.
Enone Partner (e.g., Maleimide or Chalcone) (1.0 equiv)
Photocatalyst (e.g., Ir(ppy)₃) (1-2 mol%) - Optional, depends on wavelength
Solvent (Acetonitrile or DCM, degassed)
Method:
Preparation: Dissolve substrates in degassed solvent in a quartz or borosilicate tube.
Irradiation: Place in a photoreactor (e.g., 365 nm or 450 nm LED setup).
Reaction: Stir under irradiation for 12–24 hours. Fan cooling is required to maintain ambient temperature.
Workup: Evaporate solvent.
Purification: Critical step. Use Flash Chromatography to separate HH/HT regioisomers and diastereomers.
Conclusion & Recommendation
For Lead Optimization where a cyclobutane linker is needed to alter solubility or conformation, Ethyl 1-bromocyclobutanecarboxylate (EBC) is the superior choice. It offers a reliable, scalable, and operationally simple "plug-and-play" solution via the Reformatsky reaction.
For Lead Generation or Natural Product Synthesis where the cyclobutane ring itself is the pharmacophore with specific stereocenters at C2/C3, [2+2] Cycloaddition is the required path, despite the higher operational complexity.
validation of the structure of products derived from Ethyl 1-bromocyclobutanecarboxylate
Executive Summary: The Gem-Disubstituted Challenge Ethyl 1-bromocyclobutanecarboxylate (EBC) is a critical building block for synthesizing 1,1-disubstituted cyclobutanes , a motif increasingly prized in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Gem-Disubstituted Challenge
Ethyl 1-bromocyclobutanecarboxylate (EBC) is a critical building block for synthesizing 1,1-disubstituted cyclobutanes , a motif increasingly prized in medicinal chemistry for its ability to restrict conformational freedom and improve metabolic stability compared to gem-dimethyl groups.
However, the synthesis of these derivatives faces a high failure rate due to ring strain (~26 kcal/mol) . Reactions intended to substitute the bromine often trigger ring-opening elimination or rearrangement. This guide validates the structural integrity of EBC-derived products, comparing the Reformatsky route (using EBC) against the Malonate Dialkylation route (alternative), and provides a self-validating analytical workflow to ensure the cyclobutane ring remains intact.
Comparative Analysis of Synthetic Routes
To validate the product, one must understand the genesis of its impurities. We compare the direct functionalization of EBC against the 1,3-dihalide cyclization method.
Route A: The Reformatsky Insertion (EBC Route)
Mechanism: Zinc insertion into the C-Br bond of EBC, followed by nucleophilic attack on a ketone/aldehyde.
Primary Utility: synthesis of 1-(1-hydroxyalkyl)cyclobutanecarboxylates .
Risk Profile: High risk of elimination to form linear alkenes or reductive debromination (yielding ethyl cyclobutanecarboxylate).
Route B: Malonate Dialkylation (Alternative)
Mechanism: Double alkylation of diethyl malonate with 1,3-dibromopropane using NaH or NaOEt.
Primary Utility: Synthesis of unsubstituted or symmetrically substituted cyclobutanes.
Comparison: While Route B is robust for simple rings, it cannot easily generate the complex tertiary alcohol motifs accessible via Route A. However, Route B rarely suffers from ring-opening side reactions.
Table 1: Synthetic Route Comparison
Feature
Route A: EBC Reformatsky
Route B: Malonate Dialkylation
Target Motif
1,1-disubstituted (OH, Ester)
1,1-disubstituted (Ester, Ester)
Key Intermediate
Organozinc Enolate
Sodium Enolate
Major Impurity
Linear Alkene (Ring Opening)
Mono-alkylated chain
Atom Economy
High
Moderate (Loss of 2 HBr)
Validation Criticality
Critical (Must prove ring closure)
Moderate (Ring formation is the step)
Structural Validation Protocols
The primary objective is to distinguish the desired Cyclobutane (1) from the Ring-Opened Alkene (2) .
Protocol A: NMR Spectroscopy (The Primary Filter)
Cyclobutane protons exhibit unique puckering dynamics that distinguish them from linear chains.
1H NMR: The methylene protons in the cyclobutane ring typically appear between 1.8 – 2.6 ppm as complex multiplets due to the "butterfly" puckering motion.
Diagnostic Signal (Failure Mode): If the ring opens, you will observe olefinic protons at 5.0 – 6.5 ppm .
13C NMR: The quaternary carbon (C1) in the ring usually shifts upfield relative to acyclic quaternary carbons due to strain-induced hybridization changes.
Table 2: Diagnostic NMR Shifts (in CDCl3)
Moiety
Product: 1-Substituted Cyclobutane
Impurity: Ring-Opened Alkene
Ring -CH2-
1.8 - 2.5 ppm (Multiplet)
N/A
Allylic -CH2-
N/A
2.0 - 2.3 ppm (Triplet/Multiplet)
Olefinic =CH-
Absent
5.0 - 6.0 ppm (Diagnostic)
Quaternary C1
45 - 55 ppm
N/A (Becomes tertiary/secondary)
Carbonyl C=O
174 - 176 ppm
166 - 170 ppm (Conjugated)
Protocol B: X-Ray Crystallography (The Gold Standard)
For solid derivatives (e.g., after hydrolysis to the acid or amide formation), X-ray diffraction is required to determine the pucker angle (typically 25-35°) and confirm the relative stereochemistry of substituents on the ring, which NMR cannot always resolve due to rapid conformational flipping.
Visualizing the Validation Logic
The following diagrams illustrate the synthetic pathways and the decision logic for validation.
Figure 1: Synthetic Pathways & Impurity Risks
Caption: Comparative pathway showing the desired Reformatsky insertion versus the competing ring-opening elimination common in strained rings.
Figure 2: Structural Validation Decision Tree
Caption: Step-by-step analytical workflow to confirm cyclobutane ring retention and rule out linear isomers.
Context: This protocol minimizes ring opening by controlling temperature during the Zn insertion.
Activation: In a dry 3-neck flask under Argon, suspend Zinc dust (1.5 eq) in anhydrous THF. Add TMSCl (0.05 eq) and stir for 15 min to activate the surface.
Ethyl 1-Bromocyclobutanecarboxylate: Handling & Disposal Protocol
[1][2][3][4][5][6] Executive Summary: Immediate Directives Stop and Read: This compound is not merely an organic solvent; it is an alkylating agent and a lachrymator .[1] Improper disposal down a sink drain is a violatio...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary: Immediate Directives
Stop and Read: This compound is not merely an organic solvent; it is an alkylating agent and a lachrymator .[1] Improper disposal down a sink drain is a violation of federal environmental regulations (RCRA) and poses an immediate health hazard to facility plumbing and personnel.[1]
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (Halogenated Waste Stream).[2][1]
Immediate Spill Hazard: Corrosive (H314) and Lachrymatory.[2][1] Evacuate if spill >10 mL occurs outside a fume hood.
Deactivation: Requires chemical hydrolysis or nucleophilic substitution to destroy the alpha-bromo moiety before non-hazardous disposal is even considered (only for trace residues).[2][1]
Chemical Profile & Hazard Logic
To handle this chemical safely, you must understand why it is dangerous.[1] The danger lies in its structure: a strained cyclobutane ring coupled with an alpha-bromine.[2][1]
Moderate volatility; vapors will concentrate in headspaces.[2][1]
Flash Point
~79 °C (174 °F)
Combustible (Class IIIA).[2][1] Keep away from heat sources.
Density
1.279 g/mL
Sinks in water; forms a dense bottom layer in aqueous extractions.[2][1]
Reactivity
-Halo Ester
Electrophile. Reacts with DNA/proteins (alkylation) and metals.[2][1]
GHS Hazards
H314 (Corrosive)
Causes severe skin burns; requires Silver Shield® or double nitrile gloves.[2][1]
The Mechanism of Toxicity:
The bromine atom at the
-position is highly susceptible to nucleophilic attack ().[2][1] In a biological context, the nucleophiles are the amino/thiol groups in your proteins and DNA.[1] This alkylation capability is what makes it a lachrymator (tear gas effect) and a potential mutagen.[2][1]
Waste Stream Decision Matrix
Do not guess. Follow this logic gate to determine the correct disposal path.
Figure 1: Decision matrix for segregating Ethyl 1-bromocyclobutanecarboxylate waste streams.
Detailed Disposal Protocols
STREAM A: Bulk Liquid Waste (Preferred)
Use this for: Stock solutions, reaction mixtures, and expired reagents.[2][1]
Container: Use a High-Density Polyethylene (HDPE) or glass carboy.[2][1] Do not use metal containers (H290: Corrosive to metals).[2][1][3]
Segregation: Keep separate from non-halogenated solvents. The presence of bromine requires specific incineration temperatures (>1100°C) to prevent dioxin formation and scrubbers to capture HBr gas.[1]
STREAM B: Chemical Deactivation (Spills & Residues)
Use this for: Cleaning glassware, small spills (<5 mL), or quenching reaction flasks.[2][1]
The Chemistry: We use a nucleophile (Hydroxide or Thiosulfate) to displace the bromine, converting the toxic alkylator into a benign alcohol or thio-ether.[2][1]
Reagent Preparation:
Option 1 (Hydrolysis): 10% Potassium Hydroxide (KOH) in Ethanol.[2][1]
Final Disposal: Neutralize the solution to pH 7-8 with dilute HCl, then dispose of the resulting mixture into the Halogenated Waste container. (Do not pour down the drain even after deactivation, as organic content remains).[2][1]
STREAM C: Solid Waste
Use this for: Syringes, silica gel, contaminated gloves.[2][1]
Segregation: Do not mix with general trash.
Packaging: Place items in a clear polyethylene bag (4 mil thickness).
Sealing: Twist and tape the bag shut. Place this bag inside a second bag (double containment).
Odor Control: If the lachrymatory smell persists, add a small amount of activated carbon or vermiculite to the outer bag before sealing.[1]
Emergency Spill Response Workflow
If a spill occurs outside the hood, evacuate the immediate area to allow vapors to dissipate.[1] Re-enter only with proper PPE.[3]
Figure 2: Step-by-step spill response protocol.
Storage & Compatibility[1][2][3][4][5][6][8]
Storage: Store in a dedicated "Corrosives/Acids" cabinet. Keep refrigerated (2-8°C) to minimize decomposition and vapor pressure.[2]
Incompatibilities:
Strong Bases: Will cause rapid hydrolysis and heat.[1]
Metals: Corrosive to steel and aluminum; use glass or chemically resistant plastics.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General guidance on Halo-ester disposal).
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-bromocyclobutanecarboxylate
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel and reactive chemical entities. Ethyl 1-bromocyclobutanecarboxylate is one such compound, a valuable building blo...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel and reactive chemical entities. Ethyl 1-bromocyclobutanecarboxylate is one such compound, a valuable building block whose reactivity is key to its synthetic utility. However, this reactivity also demands a profound respect for its hazards and a meticulous approach to safety. This guide moves beyond mere compliance, offering a deep dive into the why and how of personal protective equipment (PPE) selection and use, ensuring that your most valuable instrument—yourself—is protected.
Hazard Profile of Ethyl 1-bromocyclobutanecarboxylate
Ethyl 1-bromocyclobutanecarboxylate (CAS No. 35120-18-4) is a combustible liquid that presents multiple health hazards.[1][2] Its primary risks stem from its corrosive nature and its reactivity as an α-bromo ester.
Corrosivity: The compound is classified as causing serious eye irritation and skin irritation, with some safety data sheets indicating it can cause severe skin burns and eye damage.[1][2][3] This is due to its ability to hydrolyze, potentially releasing hydrogen bromide (HBr), a strong acid, upon contact with moisture on the skin or in the eyes.
Respiratory Irritation: Vapors may cause respiratory irritation.[1] Inhalation should be avoided, as with most volatile halogenated organic compounds.
Reactivity: As a reactive alkyl halide, it can participate in various nucleophilic substitution reactions.[4] This reactivity is desirable for synthesis but underscores the need for careful handling to prevent unintended reactions. Upon combustion, it can produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[1]
Understanding these properties is the foundation for a robust safety protocol. The choice of PPE is not arbitrary; it is a direct countermeasure to these specific chemical threats.
Core Directive: Selecting the Appropriate Personal Protective Equipment
A dynamic risk assessment is crucial for every task involving Ethyl 1-bromocyclobutanecarboxylate. The level of protection must be commensurate with the scale of the operation and the potential for exposure.
Disposable nitrile gloves are a common choice for general laboratory use, but they offer only short-term splash protection against many halogenated hydrocarbons and esters.[4][5] The selection of glove material is critical and must be based on an understanding of chemical resistance and breakthrough time—the time it takes for a chemical to permeate the glove material.[1][6]
Causality Behind Glove Selection:
Nitrile Gloves: Suitable for incidental contact and small-scale operations (e.g., preparing solutions, TLC spotting). However, they have poor resistance to many halogenated hydrocarbons.[4] If contact occurs, they must be removed and replaced immediately.[4]
Neoprene Gloves: Offer good resistance to acids, bases, and alcohols. They generally have better chemical and wear resistance than natural rubber.[5]
Butyl Rubber Gloves: Provide excellent protection against esters and ketones.[2][7] However, they perform poorly with halogenated solvents and aromatic hydrocarbons.[2]
Double Gloving: For operations with a higher risk of splashes or when handling larger quantities, wearing two pairs of gloves (e.g., two pairs of nitrile, or a nitrile inner glove with a more robust outer glove) is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
Task / Scale
Recommended Hand Protection
Rationale
Small-Scale Work (e.g., <10 mL, weighing, preparing NMR samples)
Single pair of standard nitrile gloves (min. 5-mil thickness)
Provides adequate protection against incidental splashes. Dexterity is maintained for fine motor tasks.
Double-gloved with two pairs of nitrile gloves OR Neoprene gloves
Increased risk of splashes and prolonged handling necessitates a more robust barrier.
Large-Scale Operations (e.g., >100 mL, pilot scale)
Heavy-duty Butyl or Viton® gloves
Maximum chemical resistance is required for handling significant quantities where exposure risk is highest.
Spill Cleanup
Heavy-duty Butyl or Neoprene gloves over an inner nitrile glove
Ensures robust protection during direct and prolonged contact with the spilled material.
Always inspect gloves for rips or punctures before use and remove them carefully to avoid contaminating your skin.[7][8]
Given that Ethyl 1-bromocyclobutanecarboxylate causes serious eye damage, appropriate eye and face protection is mandatory at all times.[1][2]
Safety Glasses with Side Shields: Offer minimum protection and are not sufficient for handling this chemical due to the risk of splashes.
Chemical Splash Goggles: These should be the minimum standard. They form a seal around the eyes, protecting against liquid splashes from all angles.[8]
Face Shield: A face shield, worn in addition to chemical splash goggles, is required for any procedure with a significant splash or aerosol risk.[9] This includes handling larger volumes (>50 mL), heating the substance, or conducting reactions under pressure.
A flame-resistant lab coat is essential. For procedures with a high risk of splashing, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[9] All clothing should be buttoned or fastened, and long pants and closed-toe shoes are required.
All work with Ethyl 1-bromocyclobutanecarboxylate must be conducted within a certified chemical fume hood to control vapor exposure.[9] If engineering controls are not sufficient or during a large spill or emergency, respiratory protection is necessary.
Respirator Type: An air-purifying respirator (APR) with a combination cartridge is recommended.
Cartridge Selection: The commonly cited "ABEK" filter type is a European designation. In the US, a NIOSH-approved respirator with a combination Organic Vapor/Acid Gas (OV/AG) cartridge would be appropriate.[10][11][12] The black color code on the cartridge indicates protection against organic vapors, while the white code indicates protection against acid gases like HBr.[11][12]
Operational and Disposal Plans
The following diagram outlines the decision-making process for selecting the correct level of PPE.
Caption: PPE selection workflow based on task risk level.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure a chemical fume hood is operational and uncluttered. Designate a specific area for the work.[9] Verify that an eyewash station and safety shower are accessible and unobstructed.
Donning PPE: Don the appropriate PPE as determined by your risk assessment (see table and workflow). At a minimum, this includes a lab coat, chemical splash goggles, and appropriate gloves.
Dispensing: When transferring the liquid, work well within the fume hood. Use a bottle carrier for transporting glass containers.[13] For transfers, use a pipette or a funnel to minimize the risk of splashes. Avoid working alone.
During Reaction: Keep the reaction vessel closed or under a condenser to contain vapors. Ensure adequate cooling for any exothermic processes.[14]
Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have been exposed.
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, turning them inside out. Remove your lab coat and any other protective gear. Wash hands and forearms thoroughly with soap and water.[15]
Spill Management Plan
In the event of a spill, a quick and correct response is critical to minimize harm.
For a Small Spill (<100 mL) inside a Fume Hood:
Alert Personnel: Inform others in the immediate area.
Containment: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike and absorb the spill.[16][17] Do not use combustible materials like paper towels as the primary absorbent.
Neutralization (if safe): For spills of corrosive materials, a weak base like sodium bicarbonate can be cautiously applied to neutralize any acid that may form.[17]
Cleanup: Wearing appropriate PPE (including heavy-duty gloves), carefully scoop the absorbed material into a designated, labeled hazardous waste container.
Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.
For a Large Spill (>100 mL) or any spill outside a Fume Hood:
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
ISOLATE: Close the doors to the laboratory to contain the vapors.
NOTIFY: Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Do not attempt to clean up a large spill yourself.[16][18]
Disposal Plan
All materials contaminated with Ethyl 1-bromocyclobutanecarboxylate must be disposed of as hazardous waste.
Waste Collection: Collect all waste, including excess reagent, contaminated absorbent materials, and used gloves, in a dedicated, properly sealed, and clearly labeled hazardous waste container.[19]
Segregation: Halogenated organic waste must be kept separate from non-halogenated waste to ensure proper disposal by your institution's waste management provider.[19]
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste Ethyl 1-bromocyclobutanecarboxylate".[19] Do not use abbreviations.
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
Pickup: Arrange for waste pickup through your institution's EHS department. Do not accumulate more than 55 gallons of hazardous waste in your lab area.[19]
By integrating these detailed safety protocols into your daily workflow, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.